3-Bromoquinoline-7-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHOJLAAXVYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858603 | |
| Record name | 3-Bromoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344046-13-4 | |
| Record name | 3-Bromoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromoquinoline-7-carboxylic acid
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Bromoquinoline-7-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 7-position of the quinoline scaffold offers a versatile platform for further molecular exploration, including cross-coupling reactions and derivatization. This document outlines a detailed, plausible synthetic route based on established methodologies in quinoline synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be approached through various named reactions for quinoline formation. A logical and promising strategy is a modification of the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. In this proposed pathway, 4-aminobenzoic acid is reacted with bromomalonaldehyde in situ from its precursor, under acidic conditions, to construct the desired this compound.
An alternative approach found in the patent literature involves the reaction of a substituted aniline with an intermediate derived from the bromination of 1,1,3,3-tetramethoxypropane.[1] This guide will focus on a pathway that can be more readily performed in a standard laboratory setting.
Detailed Experimental Protocols
Step 1: Preparation of the Brominated Intermediate
The key to introducing the bromine at the 3-position is the use of a brominated three-carbon building block. Bromomalonaldehyde is a suitable reagent, which can be prepared beforehand or generated in situ. A common precursor is 1,1,3,3-tetramethoxypropane, which can be brominated and then hydrolyzed.
Protocol for the preparation of the brominated intermediate:
-
In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 1,1,3,3-tetramethoxypropane in a suitable solvent like water.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add liquid bromine dropwise to the stirred solution. The amount of bromine should be carefully controlled to achieve monobromination.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
The intermediate can then be used in the subsequent step, often after a work-up procedure to remove excess bromine and byproducts.
Step 2: Cyclization to form this compound
This step involves the acid-catalyzed reaction of 4-aminobenzoic acid with the brominated intermediate from Step 1.
Protocol for the synthesis of this compound:
-
To a solution of 4-aminobenzoic acid in a suitable solvent such as ethanol, add the brominated intermediate from the previous step.
-
Slowly and carefully add a strong acid, such as a 30% solution of hydrobromic acid in acetic acid, to the reaction mixture.[1]
-
Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by filtration and wash it with a cold solvent to remove impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis.
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity |
| 4-Aminobenzoic acid | 137.14 | 1.0 | User-defined |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 1.1 | Calculated |
| Bromine | 159.81 | 1.1 | Calculated |
| 30% HBr in Acetic Acid | - | Catalytic/Solvent | User-defined |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Appearance |
| This compound | 266.08 | Calculated | Off-white to pale yellow solid |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationships of synthetic strategies.
Safety Considerations
-
Bromine: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Hydrobromic Acid in Acetic Acid: Corrosive and causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This technical guide outlines a viable synthetic route to this compound based on established chemical principles for quinoline synthesis. The proposed Doebner-von Miller type reaction provides a logical approach to obtaining the target molecule with the desired substitution pattern. Researchers and scientists can use this guide as a foundation for the laboratory synthesis of this and related compounds, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
An In-depth Technical Guide to the Chemical Properties of 3-Bromoquinoline-7-carboxylic acid
Introduction
3-Bromoquinoline-7-carboxylic acid is a halogenated heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds and natural products. The introduction of a bromine atom and a carboxylic acid group to the quinoline scaffold offers multiple points for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | N/A (Standard Nomenclature) |
| CAS Number | 1344046-13-4 | [1][2] |
| Molecular Formula | C₁₀H₆BrNO₂ | [2] |
| Molecular Weight | 252.06 g/mol | [1][2] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Likely soluble in organic solvents like DMSO and DMF. | General chemical knowledge |
| SMILES Code | O=C(C1=CC2=C(C=C1)N=CC(Br)=C2)O | [2] |
Spectroscopic Analysis and Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. Below are the expected spectral characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region for the five protons on the quinoline ring system. The proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the pyridine and benzene rings will exhibit complex splitting patterns due to spin-spin coupling. Protons adjacent to the nitrogen and bromine atoms will be significantly deshielded.
-
¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position (typically 165-185 ppm). The other nine carbons of the quinoline ring will appear in the aromatic region, with their chemical shifts influenced by the bromine, nitrogen, and carboxylic acid substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
The mass spectrum of this compound will show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).[3] Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the bromine atom (-Br, 79/81 Da).[4]
Caption: Predicted fragmentation pathway in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[5][6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710-1760 cm⁻¹.[6]
-
C-O Stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ region.[7]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ range.[7]
-
Aromatic C-H Stretch: Absorptions typically appear above 3000 cm⁻¹.[8]
-
C-Br Stretch: A weak to medium absorption in the 500-600 cm⁻¹ region.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
General Synthetic Protocol
A plausible synthetic route to this compound could involve the bromination of a quinoline-7-carboxylic acid precursor or the construction of the quinoline ring from suitably substituted aniline and a three-carbon synthon, followed by functional group manipulation. A general procedure for the conversion of a related carboxamide to a carboxylic acid has been reported and can be adapted.[9]
Example: Conversion of a Carboxamide Precursor to Carboxylic Acid [9]
-
Suspension: Suspend the corresponding 3-bromoquinoline-7-carboxamide (1.0 eq) in trifluoroacetic acid (TFA) in a reaction vessel.
-
Cooling: Cool the stirred suspension to approximately 0 °C using an ice bath.
-
Addition of Reagent: Add sodium nitrite (NaNO₂) (4.0 eq) portion-wise to the cooled suspension, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).
-
Drying and Evaporation: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: A generalized workflow for the synthesis of the title compound.
Spectroscopic Characterization Protocols
¹H and ¹³C NMR Spectroscopy [3]
-
Sample Preparation: Weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in about 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[3]
-
Internal Standard: Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Set appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay. Acquire the Free Induction Decay (FID) data, co-adding multiple scans to improve the signal-to-noise ratio.[3]
-
Data Processing: Apply a Fourier transform to the FID data, followed by phasing, baseline correction, and calibration of the resulting spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks (M⁺• and [M+2]⁺•) and characteristic fragment ions.
Caption: Logical flow for structural confirmation using spectroscopy.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[2]
Conclusion
This compound is a valuable heterocyclic building block for chemical synthesis, particularly in the field of drug discovery. This guide has summarized its core chemical properties, predicted spectroscopic characteristics, and provided general experimental protocols for its synthesis and analysis. The presence of the bromine atom and carboxylic acid group on the quinoline core provides versatile handles for further chemical elaboration, paving the way for the development of novel compounds with potential therapeutic applications. Researchers working with this compound should adhere to strict safety protocols due to the potential hazards associated with this class of molecules.
References
- 1. 1344046-13-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 1344046-13-4|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. mdpi.com [mdpi.com]
- 10. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Experimental Data Profile of 3-Bromoquinoline-7-carboxylic Acid (CAS 1344046-13-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoquinoline-7-carboxylic acid (CAS number 1344046-13-4) is a halogenated quinoline carboxylic acid derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Notably, substituted quinoline-3-carboxylic acids have been investigated as inhibitors of protein kinase CK2, a key regulator of various cellular processes implicated in cancer and other diseases.[1][2] This technical guide provides a summary of the available experimental data and methodologies relevant to this compound, drawing from published literature on structurally related compounds. Due to the limited publicly available experimental data for this specific molecule, this guide leverages information from analogous compounds to present a predictive and practical overview for research and development purposes.
Physicochemical Properties
Table 1: General Physicochemical Properties of Related Quinolines
| Property | Value | Compound | Source |
| Molecular Formula | C10H6BrNO2 | This compound | [4] |
| Molecular Weight | 252.06 g/mol | This compound | [4] |
| Purity | 95% | This compound | [5] |
| Melting Point | 13-15 °C | 3-Bromoquinoline | [6] |
| Boiling Point | 274-276 °C | 3-Bromoquinoline | [6] |
| Density | 1.533 g/mL at 25 °C | 3-Bromoquinoline | [6] |
Synthesis and Characterization
A definitive, detailed synthetic protocol for this compound is not explicitly described in the available literature. However, a plausible synthetic route can be constructed based on established methodologies for the synthesis of 3-bromoquinolines and quinoline-7-carboxylic acids. A potential synthetic approach could involve the construction of the quinoline ring system from appropriately substituted aniline and a three-carbon synthon, followed by bromination, or the use of a pre-brominated aniline derivative. A patent describes a general synthesis method for 3-bromoquinoline compounds.[7]
Experimental Protocol: General Synthesis of 3-Bromoquinoline Derivatives
A common strategy for synthesizing 3-bromoquinoline derivatives involves the reaction of an arylmethyl azide with a 1-bromoalkyne, promoted by a strong acid like trifluoromethanesulfonic acid.[8] Another approach is the Sandmeyer reaction starting from 3-aminoquinoline.[9]
Characterization
The structural elucidation of this compound would rely on standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features | Reference |
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. A singlet for the carboxylic acid proton around 12 δ. | [6][10] |
| ¹³C NMR | Carboxyl carbon signal between 165-185 δ. Aromatic carbons in the typical downfield region. | [10][11] |
| Mass Spectrometry | Molecular ion peak (M+) and a characteristic [M+2]+ peak of nearly equal intensity due to the presence of the bromine atom. | [6] |
| Infrared (IR) Spectroscopy | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). C=O stretch around 1710-1760 cm⁻¹. | [10] |
Diagram 1: General Synthetic Workflow for Quinolines
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. 1344046-13-4|this compound|BLD Pharm [bldpharm.com]
- 5. 1344046-13-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
Spectroscopic Profile of 3-Bromoquinoline-7-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromoquinoline-7-carboxylic acid. In the realm of medicinal chemistry and drug development, a precise understanding of a molecule's structure is fundamental for elucidating its biological activity and for quality control. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information herein is compiled from comparative analysis of related quinoline derivatives and established principles of spectroscopic interpretation.
Molecular Structure
This compound possesses a quinoline core, which is a bicyclic aromatic heterocycle, with a bromine substituent at the 3-position and a carboxylic acid group at the 7-position.
Molecular Formula: C₁₀H₆BrNO₂ Molecular Weight: 252.06 g/mol
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound. This data is predicted based on the analysis of similar compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 | br s | - | COOH |
| ~9.2 | d | ~2.0 | H-2 |
| ~8.8 | d | ~2.0 | H-4 |
| ~8.5 | d | ~1.5 | H-8 |
| ~8.3 | dd | ~8.5, 1.5 | H-6 |
| ~8.1 | d | ~8.5 | H-5 |
Note: Chemical shifts are estimates and may vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.5 | COOH |
| ~152.0 | C-2 |
| ~148.5 | C-8a |
| ~138.0 | C-4 |
| ~133.0 | C-7 |
| ~129.5 | C-5 |
| ~129.0 | C-6 |
| ~128.0 | C-4a |
| ~122.0 | C-8 |
| ~120.0 | C-3 |
Note: Chemical shifts are estimates and may vary based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |
| ~1300 | Medium | C-O stretch |
| ~850-750 | Strong | C-H bending (out-of-plane) |
| ~700 | Medium-Strong | C-Br stretch |
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band due to hydrogen bonding.[1] The carbonyl (C=O) stretch is also a prominent, strong absorption.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 251, 253 | [M]⁺, Molecular ion peak with characteristic 1:1 ratio for one bromine atom. |
| 234, 236 | [M-OH]⁺ |
| 206, 208 | [M-COOH]⁺ |
| 127 | [M-Br-COOH]⁺ |
The presence of bromine results in a characteristic M and M+2 isotopic pattern with nearly equal intensity.[4][5] The fragmentation will likely involve the loss of the carboxylic acid group and the bromine atom.[6][7]
Comparative Spectroscopic Data
To provide context for the predicted data, the following table compares the spectroscopic data of the parent compound, 3-bromoquinoline, with a related bromoquinoline derivative.
Table 5: Comparative ¹H NMR Data (CDCl₃)
| Compound | H-2 | H-4 | H-5 | H-6 | H-7 | H-8 | Reference |
| 3-Bromoquinoline | 8.95 (d, J=2.4 Hz) | 8.25 (d, J=2.4 Hz) | 8.10 (d, J=8.4 Hz) | 7.65 (ddd, J=8.4, 7.0, 1.4 Hz) | 7.80 (ddd, J=8.4, 7.0, 1.4 Hz) | 7.95 (d, J=8.4 Hz) | [8] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | 8.76 (d, J=1.6 Hz) | 8.68 (d, J=1.6 Hz) | - | - | - | - | [9] |
Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.[4]
-
-
Instrument Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay: 1-2 seconds.[8]
-
-
Instrument Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Mass Spectrometry (e.g., Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion modes should be tested to determine the optimal ionization.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the structural elucidation of a novel quinoline derivative using spectroscopic methods.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. echemi.com [echemi.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromoquinoline-7-carboxylic acid: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-Bromoquinoline-7-carboxylic acid. Due to the limited publicly available quantitative data for this specific compound, this document outlines its known physicochemical properties and presents a standardized experimental protocol for accurate solubility determination. Furthermore, this guide offers insights into the expected solubility based on the analysis of structurally related molecules and provides a logical workflow for solubility assessment. This information is intended to support researchers and drug development professionals in effectively utilizing this compound in their work.
Compound Overview
This compound is a halogenated quinoline derivative. The presence of the bromine atom and the carboxylic acid group on the quinoline scaffold suggests it is a crystalline solid at room temperature. While specific, experimentally determined physicochemical properties are not widely published, a summary of its basic identifiers is presented in Table 1.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1344046-13-4 | [1][2] |
| Molecular Formula | C₁₀H₆BrNO₂ | [2] |
| Molecular Weight | 252.06 g/mol | [2][3][4] |
| Appearance | Solid (inferred) | |
| Purity | 95% | [1] |
| Storage | Sealed in dry, 2-8°C | [2] |
Solubility Profile
To obtain precise and reliable solubility data, experimental determination is essential. The following section details a standardized protocol for this purpose.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable "gold standard" technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[7][8]
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound
-
High-purity solvents (e.g., water, phosphate buffer at various pH values, DMSO, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that saturation is achieved.[8]
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.[8]
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[7]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to settle. For more effective separation, centrifuge the samples at a high speed.[7]
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the collected supernatant through a syringe filter.[7][8] Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Prepare a series of standard solutions of this compound with known concentrations. Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. An HPLC method is often preferred as it can also detect any potential degradation of the compound.[8]
-
Calculation: Construct a calibration curve from the data of the standard solutions. Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.[7] The solubility is typically expressed in units such as mg/mL or µg/mL.
Logical Workflow for Solubility Assessment
A systematic approach is crucial for the comprehensive assessment of a compound's solubility profile. The following diagram illustrates a logical workflow.
Caption: A logical workflow for the comprehensive assessment of a compound's solubility profile.
Conclusion
While direct, experimentally determined solubility data for this compound is sparse, this guide provides a framework for its determination and a basis for its informed use in research and development. The provided shake-flask protocol offers a robust method for generating reliable quantitative solubility data. Understanding the solubility of this compound is a critical step in its application in areas such as medicinal chemistry and materials science.
References
- 1. 1344046-13-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 1344046-13-4|this compound|BLD Pharm [bldpharm.com]
- 3. 8-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Starting Materials and Synthetic Strategies for 3-Bromoquinoline-7-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential starting materials and synthetic routes for the preparation of 3-Bromoquinoline-7-carboxylic acid, a key building block in medicinal chemistry and materials science. This document outlines plausible multi-step synthetic pathways, complete with detailed experimental protocols, quantitative data for key transformations, and workflow visualizations to aid in laboratory-scale synthesis.
Introduction
This compound is a valuable scaffold in drug discovery and development due to the versatile reactivity of the bromine and carboxylic acid functionalities. The bromine atom at the 3-position allows for various cross-coupling reactions to introduce molecular diversity, while the carboxylic acid at the 7-position can be used for amide bond formation or as a key pharmacophoric feature. This guide explores logical and experimentally supported strategies for the synthesis of this target molecule, starting from commercially available or readily accessible precursors.
Proposed Synthetic Pathways
Two primary retrosynthetic approaches are considered for the synthesis of this compound. The first pathway involves the initial construction of the quinoline-7-carboxylic acid core followed by a regioselective bromination at the 3-position. The second, and potentially more controlled, pathway focuses on the synthesis of a pre-brominated aniline precursor which is then used to construct the quinoline ring system with the desired carboxylic acid functionality.
A third, alternative pathway is also presented, which leverages a Sandmeyer reaction on an amino-quinoline intermediate.
Pathway 1: Quinoline Ring Formation Followed by Bromination
This pathway commences with the synthesis of 7-methylquinoline, followed by bromination and subsequent oxidation of the methyl group.
A [label="3-Amino-4-methylbenzoic acid"]; B [label="Glycerol"]; C [label="7-Methylquinoline"]; D [label="3-Bromo-7-methylquinoline"]; E [label="this compound", fillcolor="#FBBC05"];
A -> C [label=" Skraup Synthesis ", taillabel="Step 1a"]; B -> C [label=" "]; C -> D [label=" Bromination (NBS) ", taillabel="Step 1b"]; D -> E [label=" Oxidation ", taillabel="Step 1c"]; }
Caption: Synthetic strategy starting with quinoline ring formation.Pathway 2: Quinoline Ring Construction from a Brominated Precursor
This preferred route involves the synthesis of a 3-bromoaniline derivative, which is then used in a Combes synthesis to directly build the desired quinoline core.
A [label="3-Bromoaniline"]; B [label="Diethyl malonate"]; C [label="Ethyl 3-bromo-7-methylquinoline-2-carboxylate"]; D [label="3-Bromo-7-methylquinoline"]; E [label="this compound", fillcolor="#FBBC05"];
A -> C [label=" Combes Synthesis ", taillabel="Step 2a"]; B -> C [label=" "]; C -> D [label=" Hydrolysis & Decarboxylation ", taillabel="Step 2b"]; D -> E [label=" Oxidation ", taillabel="Step 2c"]; }
Caption: Synthesis via a pre-brominated aniline precursor.Pathway 3: Late-Stage Bromination via Sandmeyer Reaction
This alternative pathway introduces the bromine atom at a later stage through a Sandmeyer reaction on an amino-quinoline intermediate.
A [label="3-Aminobenzoic acid"]; B [label="Glycerol"]; C [label="Quinoline-7-carboxylic acid"]; D [label="3-Aminoquinoline-7-carboxylic acid"]; E [label="this compound", fillcolor="#FBBC05"];
A -> C [label=" Skraup Synthesis ", taillabel="Step 3a"]; B -> C [label=" "]; C -> D [label=" Nitration & Reduction ", taillabel="Step 3b"]; D -> E [label=" Sandmeyer Reaction ", taillabel="Step 3c"]; }
Caption: Late-stage bromination using a Sandmeyer reaction.Quantitative Data Summary
The following tables summarize the expected yields for the key transformations in the proposed synthetic pathways, based on literature precedents for analogous reactions.
Table 1: Quinoline Ring Formation
| Reaction Type | Starting Materials | Product | Typical Yield (%) |
| Skraup Synthesis | 3-Amino-4-methylbenzoic acid, Glycerol | 7-Methylquinoline | 60-75 |
| Combes Synthesis | 3-Bromoaniline, Diethyl malonate | Ethyl 3-bromo-7-methylquinoline-2-carboxylate | 50-70 |
| Skraup Synthesis | 3-Aminobenzoic acid, Glycerol | Quinoline-7-carboxylic acid | 55-70 |
Table 2: Functional Group Interconversions
| Reaction | Starting Material | Product | Typical Yield (%) |
| Bromination (NBS) | 7-Methylquinoline | 3-Bromo-7-methylquinoline | 70-85 |
| Oxidation (KMnO₄ or CrO₃) | 3-Bromo-7-methylquinoline | This compound | 60-80 |
| Hydrolysis & Decarboxylation | Ethyl 3-bromo-7-methylquinoline-2-carboxylate | 3-Bromo-7-methylquinoline | 80-95 |
| Nitration & Reduction | Quinoline-7-carboxylic acid | 3-Aminoquinoline-7-carboxylic acid | 50-65 (over 2 steps) |
| Sandmeyer Reaction | 3-Aminoquinoline-7-carboxylic acid | This compound | 60-80[1] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthetic pathways.
Pathway 1: Protocol
Step 1a: Synthesis of 7-Methylquinoline (Skraup Synthesis)
-
Materials: 3-Amino-4-methylbenzoic acid, glycerol, concentrated sulfuric acid, nitrobenzene, and ferrous sulfate.
-
Procedure: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a mixture of 3-amino-4-methylbenzoic acid (1 mole), glycerol (3 moles), and ferrous sulfate (catalytic amount) is heated to 100°C. Concentrated sulfuric acid (2 moles) is added cautiously and dropwise, followed by the slow addition of nitrobenzene (1.2 moles). The reaction mixture is then heated to 140-150°C for 3-4 hours. After cooling, the mixture is diluted with water and steam distilled to remove unreacted nitrobenzene. The residue is made alkaline with sodium hydroxide solution, and the liberated 7-methylquinoline is extracted with diethyl ether. The ethereal extract is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by vacuum distillation.
Step 1b: Synthesis of 3-Bromo-7-methylquinoline (Bromination)
-
Materials: 7-Methylquinoline, N-Bromosuccinimide (NBS), benzoyl peroxide (BPO), and carbon tetrachloride (CCl₄).
-
Procedure: A solution of 7-methylquinoline (1 equivalent) in dry carbon tetrachloride is prepared in a round-bottom flask fitted with a reflux condenser. N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed for 4-6 hours, during which the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.[2][3]
Step 1c: Synthesis of this compound (Oxidation)
-
Materials: 3-Bromo-7-methylquinoline, potassium permanganate (KMnO₄), water, and sulfuric acid.
-
Procedure: 3-Bromo-7-methylquinoline is suspended in water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. Potassium permanganate is added portion-wise to the stirred suspension, and the mixture is heated to reflux for 8-12 hours. The progress of the reaction is monitored by the disappearance of the purple color of the permanganate. After the reaction is complete, the hot solution is filtered to remove manganese dioxide. The filtrate is cooled and acidified with dilute sulfuric acid to precipitate the crude this compound. The precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol.
Pathway 2: Protocol
Step 2a: Synthesis of Ethyl 3-bromo-7-methylquinoline-2-carboxylate (Combes Synthesis)
-
Materials: 3-Bromoaniline, diethyl malonate, and polyphosphoric acid (PPA).
-
Procedure: A mixture of 3-bromoaniline (1 equivalent) and diethyl malonate (1.1 equivalents) is heated at 140-150°C for 2 hours. The resulting intermediate is then added to preheated polyphosphoric acid at 120°C. The reaction mixture is stirred at this temperature for an additional 2-3 hours. After cooling, the mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude product is washed with water and a saturated sodium bicarbonate solution, then dried. Purification is achieved by recrystallization from ethanol.[4][5]
Step 2b: Synthesis of 3-Bromo-7-methylquinoline (Hydrolysis & Decarboxylation)
-
Materials: Ethyl 3-bromo-7-methylquinoline-2-carboxylate, sodium hydroxide, ethanol, and hydrochloric acid.
-
Procedure: The ester from the previous step is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is refluxed for 4-6 hours until the hydrolysis is complete (monitored by TLC). The ethanol is then removed under reduced pressure. The aqueous solution is acidified with concentrated hydrochloric acid, which leads to the decarboxylation of the resulting carboxylic acid upon heating. The mixture is then neutralized with a sodium carbonate solution, and the product is extracted with dichloromethane. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield 3-Bromo-7-methylquinoline.
Step 2c: Synthesis of this compound (Oxidation)
-
This step follows the same procedure as Step 1c.
Pathway 3: Protocol
Step 3a: Synthesis of Quinoline-7-carboxylic acid (Skraup Synthesis)
-
Materials: 3-Aminobenzoic acid, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Procedure: This reaction follows a similar procedure to Step 1a, using 3-aminobenzoic acid as the starting aniline derivative. The workup involves basification to dissolve the carboxylic acid, followed by filtration to remove impurities, and subsequent acidification to precipitate the product.
Step 3b: Synthesis of 3-Aminoquinoline-7-carboxylic acid (Nitration & Reduction)
-
Nitration: Quinoline-7-carboxylic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C) to introduce a nitro group, primarily at the 3-position due to the deactivating effect of the carboxylic acid and the protonated nitrogen.
-
Reduction: The resulting 3-nitroquinoline-7-carboxylic acid is then reduced to the corresponding amino derivative using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).
Step 3c: Synthesis of this compound (Sandmeyer Reaction)
-
Materials: 3-Aminoquinoline-7-carboxylic acid, sodium nitrite (NaNO₂), hydrobromic acid (HBr), and copper(I) bromide (CuBr).
-
Procedure: 3-Aminoquinoline-7-carboxylic acid is dissolved in aqueous hydrobromic acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) bromide in hydrobromic acid. The reaction is allowed to warm to room temperature and stirred for several hours. The resulting precipitate of this compound is collected by filtration, washed with water, and recrystallized from a suitable solvent.[6][7][8]
Conclusion
The synthesis of this compound can be achieved through several viable pathways. Pathway 2, which involves the early introduction of the bromine atom followed by the construction of the quinoline ring via a Combes synthesis, is likely to offer better regiochemical control and potentially higher overall yields. Pathway 1 provides a straightforward approach but may present challenges in the regioselective bromination of the pre-formed quinoline ring. Pathway 3 offers a reliable method for the late-stage introduction of the bromine atom, which can be advantageous in certain synthetic strategies. The choice of the optimal route will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. The experimental protocols provided in this guide, derived from established chemical literature, offer a solid foundation for the successful synthesis of this important molecule.
References
- 1. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
The Dawn of a New Era in Antibacterials: A Technical Guide to the Discovery and History of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal discovery and rich history of quinoline carboxylic acids, a class of synthetic antibacterial agents that has revolutionized the treatment of infectious diseases. From their serendipitous discovery to the rational design of highly potent fluoroquinolones, this document delves into the key scientific milestones, presents critical quantitative data, and offers detailed experimental protocols for their synthesis and evaluation.
From Coal Tar to Clinical Candidates: A Historical Perspective
The journey of quinoline carboxylic acids began not in a pharmaceutical lab, but from the industrial byproducts of coal tar in the 19th century. Quinoline itself was first extracted in 1834, but its therapeutic potential remained largely untapped for over a century.[1] The true genesis of quinoline-based antibacterials was an accidental discovery during the synthesis of the antimalarial drug, chloroquine.
A pivotal moment came in 1962 when George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[2][3] This compound, a naphthyridine derivative, led to the synthesis of the first quinolone antibacterial, nalidixic acid .[4][5] Introduced clinically in 1964, nalidixic acid demonstrated significant efficacy against Gram-negative bacteria, particularly in treating urinary tract infections.[3]
This discovery marked the dawn of the "quinolone era" and spurred further research to enhance the potency and broaden the antibacterial spectrum of this new class of drugs. The subsequent decades witnessed the development of successive generations of quinolones, most notably the fluoroquinolones , which incorporated a fluorine atom at the C-6 position of the quinoline ring. This modification dramatically improved their antibacterial activity and pharmacokinetic properties.[4]
Key Milestones in the Discovery and Development of Quinoline Carboxylic Acids:
| Year | Milestone | Significance |
| 1834 | Quinoline first extracted from coal tar. | Foundational discovery of the core chemical scaffold. |
| 1962 | Discovery of nalidixic acid by George Lesher et al.[3][4] | First synthetic quinolone antibacterial agent. |
| 1964 | Clinical introduction of nalidixic acid.[5] | Revolutionized the treatment of urinary tract infections. |
| 1970s-1980s | Development of fluoroquinolones.[4] | Introduction of fluorine at C-6 significantly enhanced potency and spectrum. |
| 1978 | Norfloxacin patented.[4] | A key first-generation fluoroquinolone. |
| 1980s | Introduction of ciprofloxacin and ofloxacin.[4] | Second-generation fluoroquinolones with broader activity. |
digraph "Discovery_Timeline" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];"1834" [label="Quinoline Isolated"]; "1962" [label="Nalidixic Acid Discovered"]; "1964" [label="Nalidixic Acid in Clinical Use"]; "1970s-80s" [label="Fluoroquinolones Developed"]; "1978" [label="Norfloxacin Patented"]; "1980s_2" [label="Ciprofloxacin & Ofloxacin Introduced"];
"1834" -> "1962" -> "1964" -> "1970s-80s" -> "1978" -> "1980s_2"; }
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone carboxylic acids exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[6] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.
DNA gyrase , a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication. Topoisomerase IV , also a type II topoisomerase, is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.
Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-strand break in the DNA. This stabilized complex, known as the "cleavable complex," blocks the progression of the replication fork and ultimately leads to lethal double-strand breaks in the bacterial chromosome, triggering cell death.
Quantitative Analysis of Quinolone Activity
The efficacy of quinoline carboxylic acids can be quantified through various in vitro and in vivo parameters. This section presents a summary of key quantitative data for representative quinolones.
In Vitro Inhibitory Activity
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity, representing the lowest concentration that prevents visible growth of a bacterium. The 50% inhibitory concentration (IC50) against target enzymes provides a direct measure of the drug's potency at the molecular level.
Table 1: Minimum Inhibitory Concentrations (MICs) of Quinolones against Escherichia coli
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Nalidixic Acid | >256[7] | >256[7] |
| Ciprofloxacin | ≤0.03[1] | 0.125[1] |
| Norfloxacin | ≤0.125[1] | 16[1] |
| Ofloxacin | ≤0.125[1] | 16[1] |
Table 2: IC50 Values of Fluoroquinolones against Bacterial DNA Gyrase and Topoisomerase IV
| Compound | Organism | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |
| Ciprofloxacin | Staphylococcus aureus | - | 3.0[8] |
| Moxifloxacin | Staphylococcus aureus | - | 1.0[8] |
| Gemifloxacin | Staphylococcus aureus | - | 0.4[8] |
| Sitafloxacin | Enterococcus faecalis | 1.38[9] | 1.42[9] |
| Levofloxacin | Enterococcus faecalis | 28.1[9] | 8.49[9] |
| Ciprofloxacin | Enterococcus faecalis | 27.8[9] | 9.30[9] |
Pharmacokinetic Properties
The clinical utility of an antibiotic is also determined by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.
Table 3: Pharmacokinetic Parameters of Ciprofloxacin and Levofloxacin in Healthy Volunteers (Single Oral Dose)
| Parameter | Ciprofloxacin (1000 mg XR) | Levofloxacin (500 mg) |
| Cmax (µg/mL) | 1.5 ± 0.4[10] | 6.21 ± 1.34[10] |
| AUC0-∞ (µg·h/mL) | 5.75 ± 1.25[10] | 44.8 ± 4.4[10] |
| t1/2 (hours) | 5.37 ± 0.82[10] | 6.52 ± 0.87[10] |
| Renal Clearance (mL/min) | - | - |
| Bioavailability (%) | - | Increased by 12% with ciprofloxacin co-administration[11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the quinoline carboxylic acid scaffold and for the in vitro evaluation of their antibacterial activity.
Synthesis of Quinolone-4-Carboxylic Acids
Two classical and versatile methods for the synthesis of the quinoline-4-carboxylic acid core are the Pfitzinger reaction and the Doebner reaction.
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[12][13]
Materials:
-
Isatin
-
Appropriate ketone or aldehyde with an α-methylene group
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl) or Acetic acid
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).
-
Add isatin (0.07 mol) to the basic solution and stir.
-
To this mixture, add the carbonyl compound (0.07-0.15 mol).[12]
-
Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[12] The progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[12]
-
Acidify the aqueous layer with hydrochloric acid or acetic acid to precipitate the quinoline-4-carboxylic acid product.[12]
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[12]
The Doebner reaction is a three-component reaction involving an aromatic amine (e.g., aniline), an aldehyde, and pyruvic acid to produce 2-substituted quinoline-4-carboxylic acids.[14][15]
Materials:
-
Aniline or substituted aniline
-
Aldehyde
-
Pyruvic acid
-
Ethanol or other suitable solvent
-
Acid catalyst (optional, e.g., HCl)
Procedure:
-
In a round-bottom flask, combine the aniline (1 equivalent), aldehyde (1 equivalent), and pyruvic acid (1 equivalent) in a suitable solvent such as ethanol.
-
The reaction is often heated to reflux for several hours. The reaction time can vary depending on the specific substrates used.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.
-
The solid product is collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent.
In Vitro Antibacterial Susceptibility Testing
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[16][17]
Materials:
-
Test quinoline carboxylic acid compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strain for testing
-
Sterile saline solution (0.9%)
-
0.5 McFarland standard
-
Spectrophotometer or nephelometer
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of the test compound in a suitable solvent and dilute it with sterile broth to the desired starting concentration.
-
Preparation of Inoculum: From a pure overnight culture of the test bacterium, suspend 3-4 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the antibiotic stock solution to the first well of each row to be tested and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.[16]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[18][19]
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test quinoline carboxylic acid compound
-
Stop solution/loading dye (containing EDTA and a tracking dye)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase to each mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions by adding the stop solution/loading dye.
-
Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
The concentration of the compound that inhibits the supercoiling activity by 50% (IC50) can be determined by quantifying the band intensities.
Conclusion
The discovery of quinoline carboxylic acids represents a landmark achievement in medicinal chemistry. From the initial serendipitous finding of nalidixic acid to the highly engineered fluoroquinolones, this class of compounds has provided clinicians with powerful tools to combat a wide range of bacterial infections. The ongoing challenge of antimicrobial resistance necessitates continued research and development of new antibacterial agents. The rich history and deep understanding of the structure-activity relationships of quinoline carboxylic acids provide a robust foundation for the design of next-generation antibiotics to address this critical global health threat.
References
- 1. Comparison of minimum inhibitory concentration values for fluoroquinolones against Escherichia coli causing urinary tract infection in both hospitalized patients and outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibiotic resistance and virulence of Escherichia coli strains isolated from animal rendering plant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. benchchem.com [benchchem.com]
- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA Gyrase Is the Target for the Quinolone Drug Ciprofloxacin in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
Physicochemical Properties of 3-Bromoquinoline-7-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromoquinoline-7-carboxylic acid (CAS No. 1344046-13-4). Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of data from structurally related compounds and established experimental protocols for its characterization. The strategic placement of a bromine atom and a carboxylic acid group on the quinoline scaffold suggests its potential as a versatile intermediate in medicinal chemistry and materials science. Understanding its physicochemical properties is crucial for predicting its behavior in biological systems, guiding formulation strategies, and designing synthetic modifications.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that where experimental data is unavailable for the target compound, values are estimated based on structurally similar compounds or computational predictions.
| Property | Value | Data Source/Method |
| Molecular Formula | C₁₀H₆BrNO₂ | Calculated |
| Molecular Weight | 252.06 g/mol | Calculated[1][2] |
| Melting Point | >280 °C (Decomposition likely) | Estimated based on related compounds (e.g., 2-amino-7-bromoquinoline-3-carboxylic acid melts at 286 °C[3]) |
| Boiling Point | Not Available | Expected to be high and likely to decompose before boiling under atmospheric pressure. |
| Aqueous Solubility | Low | Inferred from the hydrophobic quinoline core and the presence of a carboxylic acid. |
| pKa (acidic) | ~4-5 | Estimated based on the typical pKa of carboxylic acids.[4] |
| pKa (basic) | ~2-3 | Estimated based on the electron-withdrawing effects on the quinoline nitrogen. |
| logP (Octanol-Water) | ~2.5 - 3.5 | Estimated based on related structures. |
Experimental Protocols for Property Determination
The following are detailed, standard methodologies that can be employed to experimentally determine the physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.[5]
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near its expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter that influences a drug's absorption and bioavailability.
Methodology: [5]
-
An excess amount of this compound is added to a known volume of a relevant buffer solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology: [5]
-
A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO if solubility is limited).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa of the carboxylic acid group.
-
Subsequently, the solution can be titrated with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa of the quinoline nitrogen.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
The pKa values are determined from the titration curve, typically as the pH at the half-equivalence points.
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its membrane permeability and overall pharmacokinetic profile.
Methodology (Shake-Flask Method):
-
A known amount of this compound is dissolved in a mixture of n-octanol and water (or a buffer solution) that have been pre-saturated with each other.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[5]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel compound like this compound.
Caption: A flowchart illustrating the process from synthesis to the application of physicochemical data.
Logical Relationships in Physicochemical Properties
The interplay between the key physicochemical properties determines the overall behavior of the compound. The following diagram illustrates these relationships.
References
Stability and Storage of 3-Bromoquinoline-7-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromoquinoline-7-carboxylic acid. Ensuring the chemical integrity of this compound is critical for its use in research and drug development, as degradation can impact experimental outcomes, safety, and efficacy. This document outlines the principles of stability testing, provides detailed experimental protocols based on established guidelines, and discusses potential degradation pathways.
General Stability and Storage Recommendations
Based on the chemical structure of this compound, a heterocyclic aromatic carboxylic acid, and general safety data for related compounds, the following storage conditions are recommended to maintain its stability:
-
Temperature: Store in a dry, cool, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) is advisable.
-
Light: Protect from light. Use amber vials or store in a dark place.
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and high heat.
Quantitative Stability Data
Table 1: Illustrative Long-Term and Accelerated Stability Data for this compound (Solid State)
| Storage Condition | Time Point | Assay (%) | Appearance | Total Impurities (%) |
| Long-Term | ||||
| 25°C / 60% RH | 0 Months | 99.8 | White to off-white powder | 0.2 |
| 3 Months | 99.7 | No change | 0.3 | |
| 6 Months | 99.5 | No change | 0.5 | |
| 9 Months | 99.4 | No change | 0.6 | |
| 12 Months | 99.2 | No change | 0.8 | |
| Accelerated | ||||
| 40°C / 75% RH | 0 Months | 99.8 | White to off-white powder | 0.2 |
| 1 Month | 99.1 | No change | 0.9 | |
| 3 Months | 98.5 | Slight yellowing | 1.5 | |
| 6 Months | 97.8 | Yellowish powder | 2.2 |
Table 2: Illustrative Forced Degradation Study Results for this compound
| Stress Condition | Duration | Assay (%) | Major Degradation Product(s) | % Degradation |
| Acid Hydrolysis | ||||
| 0.1 M HCl at 60°C | 24 hours | 92.5 | Decarboxylated analog | 7.5 |
| Base Hydrolysis | ||||
| 0.1 M NaOH at 60°C | 8 hours | 95.2 | Potential ring-opened products | 4.8 |
| Oxidative | ||||
| 3% H₂O₂ at RT | 48 hours | 96.8 | N-oxide derivative | 3.2 |
| Thermal | ||||
| 80°C (solid) | 7 days | 98.9 | Minor unidentified impurities | 1.1 |
| Photolytic | ||||
| ICH Q1B Option 2 | 1.2 million lux hours and 200 watt hours/m² | 99.1 | Photodegradation products | 0.9 |
Experimental Protocols for Stability Testing
The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).
Long-Term and Accelerated Stability Studies
Objective: To evaluate the thermal stability of this compound under recommended and stressed storage conditions.
Methodology:
-
Sample Preparation: Place accurately weighed samples of this compound in suitable, well-stoppered, and inert containers.
-
Storage Conditions:
-
Long-Term: Store samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).
-
Accelerated: Store samples at 40°C ± 2°C with 75% ± 5% RH.
-
-
Testing Schedule: Withdraw samples at initial (0), 3, 6, 9, and 12-month time points for long-term studies, and at 0, 1, 3, and 6-month time points for accelerated studies.
-
Analysis: Analyze the samples for appearance, assay (e.g., by a stability-indicating HPLC method), and purity (degradation products).
Caption: Workflow for Long-Term and Accelerated Stability Studies.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution (e.g., at 60°C) and sample at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution (e.g., at 60°C) and sample at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and sample at various time points.
-
Thermal Degradation (Solid State): Place the solid compound in a controlled temperature oven (e.g., at 80°C) and sample at various time points.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and identify degradation products.
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions.
-
Decarboxylation: Under acidic and/or thermal stress, the carboxylic acid group may be lost, leading to the formation of 3-bromoquinoline.
-
N-Oxidation: The nitrogen atom in the quinoline ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.
-
Hydrolysis of the Bromo Group: While generally stable, under harsh conditions, the bromo substituent could potentially be hydrolyzed to a hydroxyl group.
-
Ring Opening: Under strong basic conditions, the heterocyclic ring system may be susceptible to cleavage.
A likely degradation pathway under acidic conditions is the hydrolysis of the nitrile group (if starting from a nitrile precursor in synthesis) or decarboxylation of the carboxylic acid. For example, a related compound, 6-Bromoquinoline-8-carbonitrile, has been shown to hydrolyze to 6-Bromoquinoline-8-carboxylic acid under acidic conditions.
Caption: Potential Degradation Pathways for this compound.
Conclusion
The stability of this compound is crucial for its reliable use in research and development. Adherence to the recommended storage conditions—cool, dry, and protected from light—is essential to minimize degradation. This guide provides a framework for assessing the stability of this compound through established protocols for long-term, accelerated, and forced degradation studies. The illustrative data and potential degradation pathways offer insights into the chemical behavior of this compound under various stress conditions, aiding in the development of robust analytical methods and formulations. For critical applications, it is imperative to conduct specific stability studies to establish a definitive shelf-life and to fully characterize any degradation products.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Bromoquinoline-7-carboxylic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application in the synthesis of heteroaromatic compounds is of particular importance to researchers in drug development. The 3-arylquinoline-7-carboxylic acid scaffold is a privileged structure found in numerous compounds with a wide array of biological activities. Quinoline derivatives have been identified as potent inhibitors of critical oncology targets such as Epidermal Growth Factor Receptor (EGFR) kinases.[1] Furthermore, related structures have been investigated as inhibitors in key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway.[1] The ability to synthetically diversify the quinoline core at the 3-position allows for the fine-tuning of molecular properties to optimize interactions with biological targets.[1]
These application notes provide a comprehensive guide to performing the Suzuki coupling reaction using 3-Bromoquinoline-7-carboxylic acid, including comparative data, detailed experimental protocols, and visualizations of the reaction mechanism and workflow.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative (which is activated by a base), and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][3][4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki Coupling Reactions
The success of a Suzuki coupling reaction with a 3-bromoquinoline substrate is highly dependent on the chosen reaction conditions. Key parameters include the palladium catalyst, ligand, base, and solvent system. The following table summarizes various conditions reported for the synthesis of 3-arylquinolines and related heterocycles, providing a comparative overview for reaction optimization.
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand | Base (Equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-90 | 12-16 | ~75-90 | [1][5] |
| 2 | Various Arylboronic acids | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2.0) | Toluene/H₂O | 90-110 | 12 | ~75 | [6] |
| 3 | Arylboronic acids | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90-100 | 12-24 | High | [6][7] |
| 4 | Phenyltrifluoroborate | Pd(OAc)₂ (1-2) | None | K₂CO₃ (2.0) | H₂O | 100 | 1-2 | High | [8] |
| 5 | Cyclohexylboronic acid | Pd(PPh₃)₄ (2) | PPh₃ | Cs₂CO₃ (2.0) | DMF/H₂O | 175 (MW) | 0.1 | 76-90 | [9] |
| 6 | Arylboronic acids | Pd₂(dba)₃ (1.5) | XPhos (3.1) | K₃PO₄ (3.0) | Dioxane/H₂O | 120 (MW) | 0.17 | High | [10] |
Detailed Experimental Protocols
The following protocol is a generalized procedure adapted from published literature for similar substrates and should be optimized for specific arylboronic acids and scales.[1][3][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[1]
-
Establish Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is inert.[1][3]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[1]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[1]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[1][7]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 3-arylquinoline-7-carboxylic acid.
Considerations for the Carboxylic Acid Group: The presence of the acidic carboxylic acid proton requires careful consideration.
-
Base Selection: A sufficient excess of a mild inorganic base like K₂CO₃, Na₂CO₃, or Cs₂CO₃ is crucial to both neutralize the carboxylic acid and facilitate the transmetalation step. Stronger bases like hydroxides could lead to side reactions.
-
Workup Procedure: Acidification of the aqueous layer during workup is necessary to ensure the product is in its neutral, less polar form, allowing for efficient extraction into an organic solvent.
Experimental Workflow Visualization
A typical experimental workflow for performing a Suzuki coupling reaction involves several key stages, from preparation to purification.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Application Example: Inhibition of Cellular Signaling Pathways
Derivatives of quinolines and isoquinolines are of significant interest in drug discovery for their potential to act as inhibitors of protein kinases, which are crucial nodes in cellular signaling pathways often dysregulated in diseases like cancer. For instance, certain 3-arylisoquinoline derivatives have been explored as inhibitors of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1] The synthesis of diverse 3-arylquinoline-7-carboxylic acids via Suzuki coupling provides a powerful method to generate libraries of compounds for screening against such targets.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols for 3-Bromoquinoline-7-carboxylic Acid Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-bromoquinoline-7-carboxylic acid derivatives as kinase inhibitors, drawing upon published data for structurally related compounds. While direct inhibitory data for this compound is not currently available in the public domain, the quinoline scaffold is a well-established pharmacophore in kinase inhibitor design. This document outlines the inhibitory activities of related compounds against key kinase targets, detailed protocols for in vitro kinase assays, and relevant signaling pathways.
Introduction to Quinoline-Based Kinase Inhibitors
The quinoline core is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[1] The bromine atom at various positions on the quinoline ring serves as a versatile synthetic handle, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize lead compounds.[1] Derivatives of quinoline carboxylic acids have demonstrated significant potential in oncology by targeting key protein kinases that are often dysregulated in cancer.[2][3]
Target Kinases and Biological Activity of Related Compounds
Research has identified several key protein kinases that are inhibited by derivatives of bromo-quinoline carboxylic acids. The primary targets include Protein Kinase CK2, Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases.
Protein Kinase CK2 Inhibition
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival.[4] Its overexpression is linked to various cancers.[4] A study on 3-quinoline carboxylic acid derivatives identified several potent inhibitors of CK2.[2] Notably, a structurally related compound, 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, was identified as a hit compound, which led to the development of more potent analogs.[2]
Table 1: Inhibitory Activity of 3-Quinoline Carboxylic Acid Derivatives against Protein Kinase CK2
| Compound ID | Structure | Target Kinase | IC50 (µM) |
| Hit Compound (93) | 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | CK2 | >33 (22% inhibition at 33 µM)[2][4] |
| Optimized Derivative 1 | 2-amino-7-bromoquinoline-3-carboxylic acid | CK2 | Data not specified[2] |
| Optimized Derivative 2 | tetrazolo-quinoline-4-carboxylic acid derivatives | CK2 | 0.65 - 18.2[2] |
| Optimized Derivative 3 | 2-aminoquinoline-3-carboxylic acid derivatives | CK2 | Submicromolar range[2] |
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[1][5] Dysregulation of EGFR signaling is a common driver of tumorigenesis. Numerous quinoline-based molecules have been developed as EGFR inhibitors.[1][6]
Table 2: Inhibitory Activity of Quinoline Derivatives against EGFR
| Compound Class | Example Structure | Target Kinase | IC50 |
| 4-anilinoquinoline-3-carbonitriles | Varies | EGFR | 5 nM[1] |
| 2-styrylquinolines | Varies | EGFR | 0.12 ± 0.05 μM[1] |
| Quinoline-based dual inhibitors | Varies | EGFR/HER-2 | 71 nM (for EGFR)[5] |
| 2-(4-bromophenyl)quinoline-4-carboxylic acid derivatives | Varies | EGFR | 0.08 - 0.18 µM[6] |
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[7] Their overexpression is common in various cancers, making them attractive therapeutic targets. Quinoline and quinazoline derivatives have been investigated as inhibitors of Aurora kinases.[7][8]
Table 3: Inhibitory Activity of Quinoline/Quinazoline Derivatives against Aurora Kinases
| Compound Class | Example Structure | Target Kinase | IC50 |
| Quinazolin-4(3H)-one derivatives | Varies | Aurora Kinase A | Not specified[7] |
| Thiazoloquinazolines | Varies | Aurora A and B | <1 nM (for Aurora B)[8] |
Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Carboxylic Acids
Introduction
The functionalization of carboxylic acids is a cornerstone of chemical synthesis, crucial in fields ranging from drug development and peptide synthesis to materials science.[1] The carboxyl group (-COOH), while stable, is a versatile precursor that can be converted into a wide array of other functional groups, most notably amides and esters. Direct condensation with nucleophiles like amines is often inefficient because the basic nucleophile deprotonates the acid, forming an unreactive salt.[1][2] Therefore, "activation" of the carboxylic acid is required, which involves converting the hydroxyl (-OH) moiety into a better leaving group to facilitate nucleophilic acyl substitution.[1] This document provides detailed protocols and application notes for three common and effective methods for functionalizing carboxylic acids.
Method 1: Amide Bond Formation via EDC/NHS Coupling
Application Notes
The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is one of the most prevalent methods for forming amide bonds, particularly in aqueous environments for bioconjugation.[3][4] This method is essential for applications like labeling proteins, immobilizing ligands, and preparing antibody-drug conjugates.[4]
The reaction proceeds in two main steps. First, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to hydrolysis, which can lower the reaction yield.[4] The addition of NHS or Sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[3][4] This semi-stable ester then efficiently reacts with a primary amine to form a stable amide bond.[5] The two-step process is preferred when the amine-containing molecule also has carboxyl groups, as it minimizes unwanted cross-linking.[3][6]
Experimental Workflow: EDC/NHS Coupling
Caption: Workflow for two-step EDC/NHS mediated amide bond formation.
Detailed Protocol: Two-Step EDC/Sulfo-NHS Coupling [3][6]
This protocol describes a general method for conjugating an amine-containing molecule to a carboxylated surface or particle.
I. Materials
-
Carboxylated Substrate: E.g., carboxyl-modified microspheres, nanoparticles, or surfaces.
-
Target Molecule: Protein, peptide, or other molecule containing a primary amine.
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.[3] Buffers without amines or carboxylates should be used.[6]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.[3]
-
Reagents: EDC and Sulfo-NHS (store desiccated at -20°C, equilibrate to room temp before use).[6]
-
Washing Buffer: PBS with 0.05% Tween-20.[3]
-
Quenching Solution: 1 M Ethanolamine or 1 M Tris, pH 8.0.[3]
-
Storage Buffer: Appropriate for the final conjugate (e.g., PBS with a preservative).
II. Procedure
-
Substrate Preparation:
-
Wash the carboxylated substrate (e.g., 1 mL of microsphere suspension) twice with Activation Buffer to remove any preservatives or interfering substances.[3]
-
Resuspend the substrate in 1 mL of Activation Buffer.
-
-
Activation of Carboxylic Acids:
-
Prepare fresh solutions of 10 mg/mL EDC and 10 mg/mL Sulfo-NHS in Activation Buffer immediately before use.
-
To the 1 mL of washed substrate, add 100 µL of EDC solution and 100 µL of Sulfo-NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents:
-
Centrifuge the activated substrate to form a pellet and discard the supernatant containing excess EDC and Sulfo-NHS.
-
Wash the activated substrate twice with ice-cold Coupling Buffer to remove residual activation reagents.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing target molecule in an appropriate volume of Coupling Buffer (concentration must be optimized for each application).
-
Resuspend the activated substrate pellet in the solution of the target molecule.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Final Washing:
-
Storage:
-
Resuspend the final conjugate in an appropriate Storage Buffer and store at 4°C.[3]
-
Method 2: Acyl Chloride Formation
Application Notes
The conversion of carboxylic acids to acyl chlorides (or acid chlorides) is a classical and highly effective activation method.[7] Acyl chlorides are among the most reactive carboxylic acid derivatives and serve as versatile intermediates for synthesizing esters, amides, and acid anhydrides.[8][9] The reaction involves replacing the -OH group of the acid with a chlorine atom using a chlorinating agent.
Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂).[7][9] Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[7][10] The reaction is typically performed in an aprotic solvent under anhydrous conditions, as acyl chlorides react readily with water.[8]
Experimental Workflow: Acyl Chloride Synthesis
Caption: General workflow for converting a carboxylic acid to an acyl chloride.
Detailed Protocol: Acyl Chloride Synthesis using Thionyl Chloride [8][11]
This protocol describes a general procedure for preparing an acyl chloride from a carboxylic acid. Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
I. Materials
-
Carboxylic Acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Aprotic Solvent: Dichloromethane (CH₂Cl₂), Toluene, or Tetrahydrofuran (THF).
-
(Optional) Catalyst: A catalytic amount of N,N-dimethylformamide (DMF).
-
Glassware: Round-bottom flask, reflux condenser with a drying tube (e.g., filled with CaCl₂).
II. Procedure
-
Setup:
-
Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.
-
Place the carboxylic acid (1.0 equivalent) into the round-bottom flask.
-
-
Reaction:
-
Dissolve or suspend the carboxylic acid in a minimal amount of anhydrous solvent (e.g., 5-10 mL per gram of acid).
-
Slowly add thionyl chloride (1.2-2.0 equivalents) to the stirring mixture at room temperature. For less reactive acids, a catalytic drop of DMF can be added.
-
An effervescence of SO₂ and HCl gas should be observed.
-
Attach the reflux condenser and heat the reaction mixture to reflux (typically 40-80°C depending on the solvent) for 1-3 hours. The reaction is complete when gas evolution ceases.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess solvent and unreacted thionyl chloride under reduced pressure (rotary evaporation). Thionyl chloride is volatile (boiling point ~76°C).
-
The resulting crude acyl chloride can often be used directly for the next step.
-
For higher purity, the acyl chloride can be purified by fractional distillation under reduced pressure.[7]
-
-
Subsequent Reaction (Example: Amidation):
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent.
-
In a separate flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) in the same solvent.
-
Cool the amine solution to 0°C and slowly add the acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours until complete.[8]
-
Method 3: Catalytic Reductive Amination
Application Notes
Catalytic reductive amination is a modern and highly efficient method for synthesizing secondary and tertiary amines directly from carboxylic acids and primary or secondary amines.[12][13] This approach is valued for its high atom economy and ability to bypass the need for pre-activation of the carboxylic acid.[14] The reaction typically involves two key processes in one pot: a metal- or silane-mediated amidation to form an amide intermediate, followed by the catalytic reduction of this amide to the corresponding amine.[13]
Catalyst systems often employ zinc, nickel, or iridium complexes in combination with a silane reducing agent, such as phenylsilane (PhSiH₃).[12][13][14] Mechanistic studies suggest that in some systems, an initial amidation occurs, followed by the reduction of the amide.[13] In other nickel-catalyzed systems, the reaction may proceed through an imine intermediate without the formation of a stable amide.[14] This method is applicable to a wide range of substrates and has been demonstrated on a large scale.[12][13]
Experimental Workflow: Reductive Amination
Caption: Workflow for one-pot catalytic reductive amination of a carboxylic acid.
Detailed Protocol: Zinc-Catalyzed Reductive Amination for Secondary Amine Synthesis [15]
This protocol is adapted from a general procedure for the synthesis of secondary amines.
I. Materials
-
Carboxylic Acid
-
Primary Amine
-
Phenylsilane (PhSiH₃)
-
Zinc Acetate (Zn(OAc)₂)
-
Anhydrous Toluene
-
Quenching Solution: 3 M aqueous acetic acid.
-
Standard laboratory glassware for anhydrous reactions.
II. Procedure
-
Amidation Step:
-
In an oven-dried flask under a nitrogen atmosphere, add the carboxylic acid (1.5 equivalents, e.g., 1.50 mmol).
-
Add anhydrous toluene (e.g., 1.2 mL).
-
Heat the solution to reflux.
-
Add phenylsilane (0.75 equivalents, e.g., 0.75 mmol).
-
Add the primary amine (1.0 equivalent, e.g., 1.00 mmol) dropwise to the refluxing mixture.
-
Continue heating at reflux for 16 hours to complete the amidation.
-
-
Reduction Step:
-
To the same reaction mixture, add zinc acetate (10 mol%, e.g., 0.10 mmol).
-
Add a second portion of phenylsilane (3.0 equivalents, e.g., 3.00 mmol).
-
Continue heating at reflux for an additional 4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding the 3 M aqueous acetic acid solution dropwise (e.g., 1 mL).
-
Transfer the mixture to a separatory funnel and perform an aqueous workup (e.g., wash with saturated NaHCO₃ solution, then brine).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure secondary amine.
-
Comparative Summary of Functionalization Methods
| Feature | EDC/NHS Coupling | Acyl Chloride Formation | Catalytic Reductive Amination |
| Primary Product | Amide | Acyl Chloride (intermediate) | Secondary/Tertiary Amine |
| Key Reagents | EDC, NHS/Sulfo-NHS | SOCl₂, PCl₅, (COCl)₂ | Metal catalyst (e.g., Zn(OAc)₂), Silane |
| Reaction Conditions | Aqueous buffer, pH 4.5-8.5, Room Temp | Anhydrous aprotic solvent, Reflux | Anhydrous solvent (Toluene), Reflux |
| Typical Yields | Variable (application dependent), often 50-90% | Good to excellent, often >90% | Good to excellent, 50-95%[12][13] |
| Advantages | Mild conditions, high specificity for primary amines, water-compatible, ideal for bioconjugation.[3][4] | Highly reactive intermediate, versatile for making amides/esters, byproducts are easily removed (for SOCl₂).[7][8] | High atom economy, direct one-pot synthesis, avoids stoichiometric activators.[12][14] |
| Limitations | EDC hydrolysis can reduce efficiency, potential for side reactions, reagents can be expensive.[4] | Harsh/acidic conditions, moisture-sensitive, reagents are corrosive/toxic, not suitable for sensitive substrates.[8] | Requires anhydrous conditions, catalyst/reagent cost, may require optimization for different substrates.[13] |
| Primary Application | Protein/antibody labeling, peptide synthesis, surface functionalization.[4] | General organic synthesis of esters, amides, and other acid derivatives.[9] | Synthesis of complex amines in pharmaceutical and agrochemical development.[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Acyl chloride - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for 3-Bromoquinoline-7-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The strategic incorporation of a bromine atom and a carboxylic acid group onto this scaffold, as seen in 3-bromoquinoline-7-carboxylic acid and its isomers, provides a versatile platform for the development of novel therapeutic agents. The bromine atom at the 3-position serves as a key reactive handle for introducing chemical diversity through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] This enables extensive structure-activity relationship (SAR) studies to optimize lead compounds. The carboxylic acid moiety can enhance solubility and provides a key interaction point for binding to biological targets.[2]
Derivatives of the 3-quinoline carboxylic acid scaffold have demonstrated significant potential in medicinal chemistry, particularly as kinase inhibitors.[1][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
This document provides an overview of the application of the 3-bromoquinoline carboxylic acid scaffold in the development of protein kinase CK2 inhibitors, including experimental protocols for synthesis and biological evaluation, and quantitative data on the activity of representative compounds.
Application in Kinase Inhibitor Development
Research has highlighted the utility of the 3-quinoline carboxylic acid framework in the design of inhibitors for protein kinase CK2, a constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival. Elevated CK2 activity is associated with numerous cancers, making it an attractive target for anticancer drug development.[3]
Modifications of the 3-quinoline carboxylic acid moiety have led to the identification of potent CK2 inhibitors.[4] The introduction of a bromine atom, often in conjunction with other functional groups, plays a significant role in modulating the inhibitory activity of these compounds. For instance, derivatives of 2-aminoquinoline-3-carboxylic acid, including a bromo-substituted analog, have shown inhibitory concentrations (IC50) in the submicromolar to low micromolar range against CK2.[3][5]
Quantitative Data: Inhibition of Protein Kinase CK2
The following table summarizes the in vitro inhibitory activity of selected 3-quinoline carboxylic acid derivatives against human protein kinase CK2.
| Compound ID | Structure | R | IC50 (µM)[3][6] |
| 5b | 7-OCH₃ | > 20 | |
| 5c | 7-Br | 0.85 | |
| 5d | 6-Br | 0.65 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-7-bromoquinoline-3-carboxylic acid (5c)
This protocol describes a key step in the synthesis of a biologically active analog of this compound. The overall synthesis starts from acetanilides, which are converted to 2-chloroquinoline-3-carbaldehydes, followed by oxidation to the corresponding carboxylic acids. The final step involves the amination of the 2-chloroquinoline intermediate.[4]
Workflow for the Synthesis of 2-Amino-7-bromoquinoline-3-carboxylic acid
Caption: Synthetic workflow for 2-amino-7-bromoquinoline-3-carboxylic acid.
Materials:
-
7-Bromo-2-chloroquinoline-3-carboxylic acid (3c)
-
25% Aqueous ammonia solution
-
1,4-Dioxane
-
Sealed tube or autoclave
Procedure:
-
A mixture of 7-bromo-2-chloroquinoline-3-carboxylic acid (3c) (1 mmol) in 1,4-dioxane (5 mL) and 25% aqueous ammonia (10 mL) is heated in a sealed tube or an autoclave at 160 °C for 12 hours.
-
After cooling, the reaction mixture is acidified with a 15% aqueous HCl solution to a pH of 5-6.
-
The resulting solid precipitate is filtered, washed with water (2 x 20 mL), and then dried in a vacuum oven at 60 °C to yield 2-amino-7-bromoquinoline-3-carboxylic acid (5c).
Characterization Data for Compound 5c:
-
Yield: 27%
-
Appearance: Yellow powder
-
Melting Point: 286 °C
-
LCMS (m/z): 267, 269 [M+H⁺][4]
Protocol 2: In Vitro Protein Kinase CK2 Inhibition Assay
This protocol details the procedure for evaluating the inhibitory activity of synthesized compounds against protein kinase CK2.
Workflow for In Vitro Kinase Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Anticancer Activity of 3-Bromoquinoline-7-carboxylic Acid Derivatives
Notice to Researchers, Scientists, and Drug Development Professionals:
The current body of research focuses on related but structurally distinct quinoline derivatives. While studies on various brominated quinolines and quinoline carboxylic acids have demonstrated promising anticancer activities, the specific scaffold of 3-Bromoquinoline-7-carboxylic acid remains unexplored in the context of cancer research within the reviewed literature.
This document aims to provide a foundational understanding based on the anticancer activities of structurally similar compounds, which may serve as a guide for future research into this compound derivatives. The protocols and data presented below are extrapolated from studies on other substituted quinolines and should be adapted and validated for the specific compounds of interest.
Part 1: Summary of Anticancer Activity of Related Quinoline Derivatives
Research into quinoline derivatives has established them as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1] The anticancer effects of quinolines are often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerase, and modulate various signaling pathways involved in cell proliferation and apoptosis.[1]
Data from Structurally Related Brominated Quinolines and Quinoline Carboxylic Acids
To provide a comparative baseline, the following table summarizes the in vitro anticancer activity of various substituted quinoline derivatives against different cancer cell lines. It is crucial to note that these are not this compound derivatives but represent the closest available data.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Reported IC50 Values | Reference |
| Highly Brominated Methoxyquinolines | 3,5,6,7-tetrabromo-8-methoxyquinoline (Compound 7) | C6, HeLa, HT29 | Not specified in IC50, but showed significant inhibitory effects | [1] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6, HeLa, HT29 | 5.45–9.6 μg/mL | [1] | |
| Nitrated Bromoquinoline | 6,8-dibromo-5-nitroquinoline (Compound 17) | C6, HeLa, HT29 | Significant inhibitory effects | [1] |
| 2,4-disubstituted quinoline-3-carboxylic acids | Compounds 2f and 2l | MCF-7, K562 | Micromolar inhibition | [2] |
| 7-chloroquinoline-1,2,3-triazoyl carboxamides | QTCA-1 | MDA-MB-231 | 19.91-20.60 μM | |
| QTCA-2, QTCA-3 | MDA-MB-231 | Dose-dependent decrease in viability |
Part 2: Postulated Mechanisms and Signaling Pathways
Based on studies of related quinoline compounds, the potential anticancer mechanisms of this compound derivatives could involve several key cellular processes.
Induction of Apoptosis
Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often confirmed by assays such as DNA laddering, Annexin V-FITC staining, and analysis of caspase activation.[3] For instance, certain brominated methoxyquinolines and nitrated bromoquinolines have been shown to induce apoptosis.[1]
Topoisomerase Inhibition
Topoisomerases are crucial enzymes for DNA replication and repair, and their inhibition is a common mechanism for anticancer drugs.[1] Some brominated quinolines have been found to inhibit human topoisomerase I.[1] This suggests that this compound derivatives could potentially act as topoisomerase inhibitors.
Cell Cycle Arrest
Disruption of the normal cell cycle is another hallmark of anticancer agents. Some quinoline derivatives have been shown to cause cell cycle arrest at different phases, thereby preventing cancer cell proliferation.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a novel anticancer agent, which could be applicable to this compound derivatives upon experimental validation.
Caption: Hypothetical mechanism of action for a this compound derivative.
Part 3: Experimental Protocols (Adapted from Related Studies)
The following are generalized protocols adapted from research on other quinoline derivatives. These should serve as a starting point and will require optimization for specific this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the concentration-dependent cytotoxic effects of the test compounds on cancer cell lines.
Workflow Diagram:
Caption: Standard workflow for assessing cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: DNA Laddering Assay for Apoptosis
This protocol detects the characteristic fragmentation of DNA that occurs during apoptosis.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the test compound. After incubation, lyse the cells using a lysis buffer.
-
DNA Extraction: Extract the genomic DNA from the cell lysate using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.
-
Electrophoresis: Run the extracted DNA on an agarose gel.
-
Visualization: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA fragments under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.
Conclusion and Future Directions
The absence of specific research on the anticancer activity of this compound derivatives presents a clear research gap and an opportunity for novel drug discovery. The protocols and data from related quinoline compounds provide a solid framework for initiating such studies. Future research should focus on:
-
Synthesis and Characterization: Synthesizing a library of this compound derivatives with various substitutions.
-
In Vitro Screening: Evaluating the cytotoxic activity of these novel compounds against a panel of cancer cell lines.
-
Mechanism of Action Studies: For promising candidates, elucidating the specific mechanisms of action, including their effects on apoptosis, the cell cycle, and potential molecular targets.
-
In Vivo Studies: Assessing the efficacy and toxicity of the most potent derivatives in preclinical animal models of cancer.
By systematically exploring this novel chemical space, researchers may uncover new and effective anticancer agents.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Substituted Quinoline-7-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial screening of substituted quinoline-7-carboxylic acids, a class of compounds with significant potential in the development of new anti-infective agents. This document outlines their mechanism of action, summarizes key quantitative antimicrobial activity data, and provides detailed experimental protocols for their evaluation.
Introduction to Quinolines and their Antimicrobial Potential
Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of many therapeutic agents. Notably, the introduction of a carboxylic acid group has been a cornerstone in the development of potent antibacterial agents, exemplified by the highly successful fluoroquinolone antibiotics, which are derivatives of quinoline-3-carboxylic acid. While the 3-carboxylic acid series is well-explored, research into substituted quinoline-7-carboxylic acids is an emerging area with the potential to yield novel antimicrobial agents that may overcome existing resistance mechanisms.
The antimicrobial activity of quinoline derivatives is primarily attributed to their ability to inhibit essential bacterial enzymes involved in DNA replication and maintenance.[1]
Mechanism of Action: Targeting Bacterial DNA Synthesis
The primary mode of action for many quinoline-based antibacterial agents is the inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for managing the topological state of DNA during replication and transcription.[1]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a crucial step for the initiation of DNA replication.
-
Topoisomerase IV: Following DNA replication, this enzyme is responsible for decatenating the interlinked daughter chromosomes, allowing for their segregation into daughter cells.
Substituted quinoline-7-carboxylic acids are thought to function similarly to their 3-carboxylic acid counterparts by stabilizing the complex formed between these enzymes and the bacterial DNA. This stabilization prevents the re-ligation of the DNA strands that are transiently cleaved by the enzymes, leading to an accumulation of double-strand breaks in the bacterial chromosome and ultimately, cell death.[1]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of substituted quinoline-7-carboxylic acids is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and by measuring the zone of inhibition in agar diffusion assays. The following tables summarize the in vitro antibacterial activity of various substituted quinoline derivatives. While specific data for a wide range of quinoline-7-carboxylic acids is an area of ongoing research, the data presented for structurally related quinoline-3-carboxylic acids provides a valuable reference for expected activity profiles.
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Quinolone Derivatives
| Compound | Substituents | Test Organism | MIC (µg/mL) | Reference |
| Amifloxacin | 1-methylamino, 6-fluoro, 7-(4-methyl-1-piperazinyl) | Escherichia coli Vogel | 0.25 | [2] |
| Norfloxacin analogue | 1-methylamino, 6-fluoro, 7-(1-piperazinyl) | Escherichia coli Vogel | - | [2] |
| Pefloxacin analogue | 1-methylamino, 6-fluoro, 7-(4-methyl-1-piperazinyl) | Escherichia coli Vogel | - | [2] |
| Ciprofloxacin | 1-cyclopropyl, 6-fluoro, 7-(piperazin-1-yl) | Enterobacteriaceae | 0.005 - 0.8 | [3] |
| Ciprofloxacin | 1-cyclopropyl, 6-fluoro, 7-(piperazin-1-yl) | Pseudomonas aeruginosa | 0.005 - 0.8 | [3] |
| Ciprofloxacin | 1-cyclopropyl, 6-fluoro, 7-(piperazin-1-yl) | Staphylococci | ≤ 6.3 | [3] |
| Ciprofloxacin | 1-cyclopropyl, 6-fluoro, 7-(piperazin-1-yl) | Streptococci | ≤ 6.3 | [3] |
| Ofloxacin | - | Enteric Gram-negative bacteria | - | [3] |
| Enoxacin | - | Enteric Gram-negative bacteria | - | [3] |
| Pefloxacin | - | Enteric Gram-negative bacteria | - | [3] |
Table 2: Antibacterial Activity of Novel Quinoline Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Hybrid 5d | Gram-positive strains | 0.125 - 8 | [4] |
| Hybrid 5d | Gram-negative strains | 0.125 - 8 | [4] |
| Compound 7 | E. coli ATCC25922 | 2 | [5] |
| Compound 7 | S. pyrogens ATCC19615 | 2 | [5] |
| Compound 7 | S. aureus | 0.031 | [5] |
| Compound 37 | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [5] |
| Compound 38 | Drug-resistant M. tuberculosis | 0.16 - 0.31 | [5] |
| Compound 6 | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [6] |
| Compound 2 | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [6] |
| Hybrid 7b | S. aureus | 2 | [7] |
| Hybrid 7h | S. aureus | 20 | [7] |
| Hybrid 7a | M. tuberculosis H37Rv | 20 | [7] |
| Hybrid 7b | M. tuberculosis H37Rv | 10 | [7] |
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the accurate assessment of the antimicrobial properties of novel compounds. The following are detailed methodologies for key experiments.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[8]
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test substituted quinoline-7-carboxylic acid
-
Bacterial or fungal culture
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Further dilute the inoculum to achieve the final desired concentration for testing (typically 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the quinoline derivative in the culture broth directly in the microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Be sure to include a positive control (inoculum without the test compound) and a negative control (broth only) on each plate.[8]
-
Incubation: Incubate the plates under appropriate conditions. For most bacteria, this is typically at 37°C for 18-24 hours.[8]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[8] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Test)
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.
Materials:
-
Petri dishes with Mueller-Hinton Agar
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Test substituted quinoline-7-carboxylic acid solution of known concentration
-
Standard antibiotic disks (for quality control)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar. Also, apply a standard antibiotic disk as a positive control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the processes involved in the antimicrobial screening and the mechanism of action of quinoline-7-carboxylic acids, the following diagrams are provided.
Caption: Workflow for the synthesis and antimicrobial screening of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: 3-Bromoquinoline-7-carboxylic acid in Fragment-Based Drug Design
Introduction
Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds in drug discovery. It begins by screening small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target.[1][2] These initial hits serve as starting points for optimization into more potent and selective drug candidates. The quinoline scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have been explored as inhibitors for various targets, including protein kinases and histone demethylases.[3][4]
3-Bromoquinoline-7-carboxylic acid is a fragment-like molecule (MW: 268.06 g/mol ) that presents key features for FBDD. The quinoline core provides a rigid scaffold, the carboxylic acid can act as a hydrogen bond donor/acceptor or a metal chelator, and the bromine atom offers a vector for synthetic elaboration to explore the target's binding pocket. While specific FBDD screening data for this compound is not extensively published, this document outlines its potential application using a representative workflow targeting a histone demethylase, inspired by studies on similar quinoline carboxylic acid fragments.[3][5]
Hypothetical Fragment Screening Data
The following table summarizes hypothetical screening data for this compound against a representative histone demethylase target, Jumonji Domain-Containing Protein 3 (JMJD3). These values are illustrative of typical data obtained in an FBDD campaign.
| Fragment ID | Chemical Structure | Target | Primary Screen (DSF) ΔTm (°C) | Secondary Screen (SPR) Kd (µM) | Ligand Efficiency (LE) |
| BQC-001 | This compound | JMJD3 | 2.1 | 450 | 0.35 |
Experimental Protocols
Detailed methodologies for key experiments in an FBDD cascade are provided below.
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[1]
Objective: To rapidly identify fragments that bind to the target protein by measuring changes in thermal stability.
Materials:
-
Purified target protein (e.g., JMJD3, 0.2 mg/mL in 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library (including this compound) at 10 mM in DMSO
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of fluorescence detection
Protocol:
-
Prepare a master mix of protein and dye. For a 20 µL final reaction volume, mix 18 µL of the protein solution with 0.1 µL of 5000x SYPRO Orange dye per well.
-
Dispense 18.1 µL of the protein/dye master mix into each well of the PCR plate.
-
Add 0.2 µL of each fragment stock solution (from the 10 mM plate) to the appropriate wells for a final fragment concentration of 100 µM. For control wells, add 0.2 µL of DMSO.
-
Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15 minutes.
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Calculate the first derivative of the fluorescence curve versus temperature to determine the Tm for each well. A significant positive shift in Tm (ΔTm > 1.5 °C) compared to the DMSO control indicates a potential hit.
Secondary Screening & Affinity Determination: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to confirm hits from the primary screen and to determine their binding affinity (Kd) and kinetics.[6]
Objective: To validate the binding of hit fragments to the target and quantify the affinity of the interaction.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein (e.g., JMJD3, 50 µg/mL in 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20)
-
Hit fragments (serial dilutions in running buffer with matched DMSO concentration)
Protocol:
-
Immobilization: Activate the sensor chip surface with a 1:1 mixture of NHS and EDC. Inject the target protein solution over the activated surface to achieve an immobilization level of ~10,000 Response Units (RU). Deactivate any remaining active esters with ethanolamine. Use a reference flow cell with no protein for background subtraction.
-
Binding Analysis: Prepare a dilution series of the hit fragment (e.g., this compound) in running buffer, typically ranging from 1 µM to 1 mM.
-
Inject the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain sensorgrams. Fit the steady-state responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).
Hit Validation & Structural Elucidation: X-Ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is crucial for structure-guided lead optimization.[1]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
Highly purified and concentrated target protein (e.g., JMJD3, >10 mg/mL)
-
Crystallization screens and plates (sitting or hanging drop vapor diffusion)
-
This compound (solid or high-concentration stock in a suitable solvent)
-
Cryoprotectant solution
-
X-ray diffraction equipment (in-house or synchrotron source)
Protocol:
-
Co-crystallization: Set up crystallization trials by mixing the protein solution with various crystallization screen conditions in the presence of the fragment. The fragment is typically added at a 5-10 fold molar excess.
-
Soaking (Alternative Method): If protein crystals are already available, they can be soaked in a solution containing the fragment. Prepare a solution of the fragment (e.g., 1-10 mM) in the mother liquor from the crystallization drop and soak the crystal for a period ranging from minutes to hours.
-
Cryo-protection: Transfer the crystal (either co-crystallized or soaked) to a cryoprotectant solution (typically mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Data Collection: Flash-cool the crystal in liquid nitrogen and mount it on the X-ray diffractometer. Collect diffraction data.
-
Structure Determination: Process the diffraction data and solve the protein-fragment complex structure using molecular replacement with a known apo-protein structure. Refine the model and build the fragment into the observed electron density map.
Visualizations
Fragment-Based Drug Design Workflow
The following diagram illustrates a typical workflow for an FBDD project, from initial screening to lead optimization.
Caption: A typical workflow for a Fragment-Based Drug Design (FBDD) campaign.
Simplified Histone Demethylation Signaling
This diagram shows a simplified representation of the role of a histone demethylase like JMJD3 in gene regulation, a potential target for quinoline-based fragments.
Caption: Simplified role of JMJD3 in histone demethylation and gene regulation.
References
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosciencehorizons.com [biosciencehorizons.com]
- 3. Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Biological Assay of 3-Bromoquinoline-7-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that are integral to the development of therapeutic agents. Their scaffold is a key component in a wide array of molecules exhibiting diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. 3-Bromoquinoline-7-carboxylic acid, a member of this family, holds potential for biological activity. These application notes provide detailed protocols for a panel of in vitro assays to characterize its biological effects.
Potential Biological Activities and Corresponding Assays
Based on the known biological landscape of quinoline carboxylic acid derivatives, this compound is a candidate for evaluation in several key therapeutic areas. The following protocols are designed to assess its potential efficacy.
-
Antiproliferative Activity: Many quinoline derivatives have demonstrated potent activity against a range of cancer cell lines.[1][2][3][4][5][6] Standard cell viability assays are employed to quantify this effect.
-
Anti-inflammatory Activity: Certain quinoline carboxylic acids have shown the ability to modulate inflammatory responses.[7][8] An established method to assess this is through the inhibition of lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines.[7]
-
Antimicrobial Activity: The quinoline core is a well-established pharmacophore in antimicrobial agents.[9][10] Standard microbiological assays can determine the compound's efficacy against various bacterial and fungal strains.[10]
-
Enzyme Inhibition: Specific quinoline derivatives have been identified as inhibitors of key enzymes such as protein kinase CK2 and dihydroorotate dehydrogenase (DHODH).[11][12][13]
Experimental Protocols
Antiproliferative Activity: MTT Cell Viability Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, PC-3)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Workflow for MTT Assay:
Caption: Workflow of the MTT cell viability assay.
Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
LPS from E. coli
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., indomethacin).[7]
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production for each compound concentration relative to the vehicle control.
Signaling Pathway for LPS-induced Inflammation:
Caption: Simplified LPS-induced inflammatory signaling pathway.
Antimicrobial Activity: Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial two-fold dilutions in MHB in a 96-well plate.
-
Bacterial Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | Data to be determined |
| HeLa (Cervical Cancer) | Data to be determined |
| PC-3 (Prostate Cancer) | Data to be determined |
Table 2: Anti-inflammatory Activity of this compound
| Parameter | IC50 (µM) |
| NO Production Inhibition | Data to be determined |
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data to be determined |
| Escherichia coli | Data to be determined |
Conclusion
The provided protocols offer a comprehensive framework for the initial biological characterization of this compound. The results from these assays will provide valuable insights into its potential as an antiproliferative, anti-inflammatory, or antimicrobial agent, thereby guiding further preclinical development. It is recommended to perform these assays with appropriate positive and negative controls to ensure data validity.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ajchem-a.com [ajchem-a.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromoquinoline-7-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-Bromoquinoline-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The synthesis of this compound can be approached through several routes, primarily involving either the construction of the quinoline ring system from appropriately substituted precursors or the modification of a pre-existing quinoline core. Common strategies include the Doebner-von Miller reaction, the Gould-Jacobs reaction, and subsequent functional group interconversions. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Q2: What are the most common challenges encountered during the synthesis of 3-bromoquinoline derivatives?
A2: Researchers often face challenges such as poor regioselectivity during bromination, leading to isomeric mixtures.[1] Low yields can result from incomplete reactions or product degradation under harsh conditions.[1] Side reactions, including over-bromination and the formation of polymeric materials, are also common issues.[1]
Q3: How can I purify the final this compound product?
A3: Purification of the final product can be challenging due to the presence of structurally similar impurities. Common purification techniques include recrystallization, column chromatography, and preparative HPLC.[1] Recrystallization from a suitable solvent system, such as an alcohol/water mixture, can be effective for removing many impurities.[1] For closely eluting impurities, reverse-phase chromatography may be necessary.[1]
Q4: What are the stability and storage recommendations for this compound?
A4: While specific stability data is limited in the literature, similar N-heterocyclic compounds may be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.[2] Photochemical degradation upon prolonged exposure to UV light is also a possibility.[2] It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere.
Troubleshooting Guides
Problem 1: Low Yield in the Bromination of Quinoline-7-carboxylic acid
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Poor Regioselectivity | - Choice of Brominating Agent: Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂) to improve control over the reaction.[1] - Reaction Temperature: Lowering the reaction temperature can enhance regioselectivity.[1] |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. - Catalyst: If using a catalyst, ensure it is fresh and used in the correct stoichiometric amount. |
| Product Degradation | - Reaction Conditions: Avoid overly harsh conditions such as high temperatures or highly acidic environments that could lead to decarboxylation or other degradation pathways. |
| Side Reactions | - Control Stoichiometry: Carefully control the stoichiometry of the brominating agent to minimize the formation of di- or poly-brominated products.[1] |
Problem 2: Difficulty in the Hydrolysis of a Precursor Ester or Nitrile
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incomplete Hydrolysis | - Reaction Conditions: For ester hydrolysis, consider switching from acidic to basic conditions (e.g., using NaOH or KOH) or vice versa. For nitrile hydrolysis, strong acid or base catalysis is typically required.[3][4] - Reaction Time and Temperature: Increase the reaction time and/or temperature to drive the reaction to completion. Refluxing is a common technique for nitrile hydrolysis.[3] |
| Product Degradation | - Mild Conditions: If the quinoline ring is sensitive to the hydrolysis conditions, employ milder methods. For esters, enzymatic hydrolysis could be an option. For nitriles, stepwise hydrolysis under controlled conditions might be necessary. |
| Work-up Issues | - Acidification: After alkaline hydrolysis, ensure complete acidification with a mineral acid to precipitate the carboxylic acid.[5] |
Experimental Protocols
Proposed Synthesis of this compound via Bromination of Quinoline-7-carboxylic acid
This protocol is a proposed route and may require optimization.
Step 1: Synthesis of Quinoline-7-carboxylic acid (via Doebner-von Miller Reaction)
A common method for synthesizing quinoline carboxylic acids is the Doebner-von Miller reaction.[6]
-
Reaction Setup: In a round-bottom flask, combine 4-aminobenzoic acid, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric sulfate).
-
Acid Catalyst: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.
-
Heating: Heat the reaction mixture under reflux for several hours.
-
Work-up: After cooling, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Purification: Filter the crude product and recrystallize from a suitable solvent to obtain pure quinoline-7-carboxylic acid.
Step 2: Bromination of Quinoline-7-carboxylic acid
-
Reaction Setup: Dissolve quinoline-7-carboxylic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Brominating Agent: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.
Data Summary
Table 1: Comparison of Reaction Conditions for Quinoline Synthesis
| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Doebner-von Miller | Aniline, Benzaldehyde, Pyruvic acid | BF₃·THF | MeCN | Reflux | 47-73 | [6] |
| Knorr Quinoline Synthesis | 4-Bromoaniline, Ethyl acetoacetate | Sulfuric acid or PPA | - | Heating | - | [7] |
| Gould-Jacobs Reaction | 4-Bromoaniline, Diethyl malonate | - | Diphenyl ether | ~250 | Good | [7] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. Preparation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 3-Bromoquinoline-7-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Bromoquinoline-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities can include unreacted starting materials, byproducts from the synthesis such as isomers (e.g., other bromoquinoline-7-carboxylic acid isomers), and decomposition products. The presence of polymeric materials and other colored impurities is also a common issue.[1]
Q2: Which purification technique is most suitable for this compound?
The choice of purification technique depends on the nature of the impurities. A combination of methods is often most effective.
-
Recrystallization: This is a good starting point for removing less polar impurities and can be highly effective if a suitable solvent is found.[2][3]
-
Column Chromatography: This technique is excellent for separating closely related impurities, including isomers.[2][4]
-
Acid-Base Extraction: This method can be effective for separating the acidic product from neutral or basic impurities.
Q3: My compound appears to be an oil and won't crystallize during recrystallization. What should I do?
"Oiling out" can occur if the solution is supersaturated or if the cooling rate is too fast.[2] Try reheating the solution to dissolve the oil, then add a small amount of additional hot solvent.[2][5] Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2][5] Modifying the solvent system may also be necessary.[5]
Q4: I am not getting any crystal formation after cooling the recrystallization solution. What could be the problem?
This is likely due to the solution not being sufficiently saturated, possibly from using too much solvent.[5] You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5] Alternatively, you can gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.[5]
Q5: My compound seems to be decomposing on the silica gel column during chromatography. How can I prevent this?
Quinoline derivatives can be sensitive to the acidic nature of silica gel.[4] The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica surface, leading to degradation.[4] To mitigate this, you can deactivate the silica gel by using an eluent system containing a small amount of a tertiary amine like triethylamine (0.5-2%).[4] Alternatively, using a less acidic stationary phase like alumina can be a good option for acid-sensitive compounds.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | Solution is supersaturated or cooling too rapidly.[2] | Reheat to dissolve the oil, add more hot solvent, and cool slowly.[2][5] |
| No Crystal Formation | Insufficient saturation (too much solvent).[5] | Induce crystallization (scratching, seed crystal) or reduce solvent volume by evaporation.[5] |
| Low Yield | Too much solvent used or premature crystallization during hot filtration. | Concentrate the mother liquor to obtain a second crop of crystals. Optimize solvent volume in future attempts. |
| Colored Impurities in Crystals | Impurities co-crystallize with the product. | Consider a charcoal treatment of the hot solution before filtration. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Isomers | Isomers have very similar polarities.[4] | Optimize the mobile phase using TLC. Aim for an Rf value of 0.3-0.4 for the target compound.[4] Using a longer column with a shallow solvent gradient can also improve separation.[2] |
| Compound Streaking/Tailing | Compound is too polar for the eluent, or the column is overloaded. | Increase the polarity of the eluent. Ensure the crude material is loaded in a concentrated band and do not overload the column. A general guideline is a 30:1 ratio of silica gel to crude material by weight.[4] |
| Compound Not Eluting | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[4] |
| Compound Decomposing on Column | The compound is sensitive to the acidic nature of silica gel.[4] | Deactivate the silica gel with triethylamine or use an alternative stationary phase like alumina.[4] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.[5] For carboxylic acids, mixtures of ethanol/water or methanol/water can be effective.[6][7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature.[2] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of cold solvent and then dry them under vacuum.[2]
Protocol 2: Column Chromatography
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation of the desired compound from impurities.[2] A good starting point for quinoline derivatives is a mixture of ethyl acetate and hexanes.[2] Aim for an Rf value of around 0.3-0.4 for this compound.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into a glass column, allowing it to settle into a packed bed.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent and mix it with a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder.[2] Carefully add this powder to the top of the packed column.[2]
-
Elution: Carefully add the eluent to the column and begin elution.[2]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]
Visualizations
Caption: A flowchart illustrating the decision-making process for the purification of this compound.
Caption: A logical diagram for troubleshooting common problems encountered during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Overcoming Regioselectivity Issues in Bromoquinoline Synthesis
Welcome to the technical support center for bromoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity challenges encountered during the synthesis of bromoquinoline isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling regioselectivity during the direct bromination of quinoline?
A1: Direct electrophilic bromination of quinoline typically results in a mixture of isomers, presenting a significant challenge in obtaining a single, desired product. The primary issues are:
-
Inherent Reactivity of the Quinoline Ring: The quinoline ring system has two rings with different electronic properties. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Conversely, the benzene ring is more electron-rich and therefore more susceptible to electrophilic substitution.
-
Directing Effects: Electrophilic substitution on the benzene ring of quinoline preferentially occurs at the C5 and C8 positions. This is because the carbocation intermediates formed by attack at these positions are more stable, as the aromaticity of the adjacent pyridine ring is preserved.
-
Reaction Conditions: The choice of brominating agent, solvent, and temperature can significantly influence the ratio of isomers produced. Harsher reagents like molecular bromine (Br₂) can lead to over-bromination and the formation of multiple products.
Q2: How can I selectively synthesize 3-bromoquinoline, as direct bromination is not regioselective for the 3-position?
A2: Synthesizing 3-bromoquinoline with high regioselectivity requires alternative strategies that bypass the issues of direct electrophilic substitution on the quinoline core. Two effective methods are the Sandmeyer reaction starting from 3-aminoquinoline and a formal [4+2] cycloaddition reaction.
-
Sandmeyer Reaction: This classical method involves the conversion of 3-aminoquinoline to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst. This method is highly reliable for introducing a bromine atom at a specific position.
-
Formal [4+2] Cycloaddition: A modern and highly regioselective approach involves the reaction of an in situ generated N-aryliminium ion with a 1-bromoalkyne. This acid-promoted reaction builds the quinoline ring with the bromine atom already in the desired 3-position, offering excellent control over the regiochemistry.[1][2]
Q3: What is the most effective way to synthesize 6-bromoquinoline?
A3: The Skraup synthesis is a classic and efficient method for preparing 6-bromoquinoline. This reaction involves heating a mixture of 4-bromoaniline, glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). The glycerol is dehydrated in situ to acrolein, which then reacts with the 4-bromoaniline through a series of steps including Michael addition, cyclization, and oxidation to form the 6-bromoquinoline product.
Q4: I am having difficulty separating a mixture of bromoquinoline isomers. What purification strategies can I employ?
A4: Separating bromoquinoline isomers can be challenging due to their similar polarities. Here are some recommended purification techniques:
-
Acid-Base Extraction: This technique is useful for separating basic quinoline compounds from non-basic impurities. By dissolving the crude mixture in an organic solvent and washing with a dilute acid, the bromoquinolines will move to the aqueous layer. After separation, the aqueous layer can be basified to precipitate the purified bromoquinolines, which can then be extracted back into an organic solvent.[3] Note that this method will not separate different bromoquinoline isomers from each other.
-
Column Chromatography: This is a standard method for separating isomers. Careful selection of the stationary phase (silica gel or alumina) and the eluent system is crucial. A shallow solvent gradient can help to improve the separation of isomers with close retention factors.[3]
-
Recrystallization: If a suitable solvent system can be found where the solubilities of the isomers are sufficiently different, recrystallization can be an effective purification method.[3]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield in direct bromination | Harsh reaction conditions leading to degradation or polymerization. | Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of Br₂.[4][5] Optimize the reaction temperature; lower temperatures often improve selectivity and reduce side reactions. |
| Poor regioselectivity in direct bromination (mixture of 5- and 8-isomers) | Inherent electronic effects of the quinoline ring. | For specific isomers, consider alternative synthetic routes (e.g., Sandmeyer for 3-bromo, Skraup for 6-bromo) instead of direct bromination.[6] |
| Formation of poly-brominated products | Excess of brominating agent. | Use a stoichiometric amount of the brominating agent or add it portion-wise to the reaction mixture. |
| Low yield in Sandmeyer reaction | Incomplete diazotization or decomposition of the diazonium salt. | Ensure the reaction is carried out at a low temperature (0-5 °C) to maintain the stability of the diazonium salt. Use fresh sodium nitrite. |
| Difficulty in purifying the desired bromoquinoline isomer | Similar polarity of isomers. | For column chromatography, use a longer column and a shallower solvent gradient. Screen different solvent systems for recrystallization to find one with optimal solubility differences.[3] |
Quantitative Data
Table 1: Yields of Regioselective Bromoquinoline Syntheses
| Target Isomer | Synthetic Method | Starting Material | Reported Yield | Reference |
| 6-Bromoquinoline | Skraup Synthesis | 4-Bromoaniline | 67% | [7] |
| 3,6,8-Tribromoquinoline | NBS-mediated bromination/dehydrogenation | 4-phenyltetrahydroquinoline | 50% | [4] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | Direct Bromination | 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | 74% | [8] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Direct Bromination | 3,6,8-trimethoxyquinoline | 76% | [8] |
| 6,8-Dibromo-5-nitroquinoline | Nitration | 6,8-dibromoquinoline | 96% | [8] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinoline via Skraup Reaction[3]
This protocol outlines the synthesis of 6-bromoquinoline from 4-bromoaniline.
Materials:
-
4-Bromoaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (or another suitable oxidizing agent)
-
Toluene
-
Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a reaction vessel containing 4-bromoaniline and nitrobenzene.
-
Heat the mixture with stirring to 140-145°C.
-
Slowly add glycerol to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue heating the mixture for several hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a large volume of cold water.
-
Neutralize the acidic solution with a sodium hydroxide solution until it is basic.
-
Transfer the neutralized solution to a separatory funnel and extract the product with toluene (3 times).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-bromoquinoline.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Synthesis of 3-Bromoquinoline via Formal [4+2] Cycloaddition[1]
This protocol describes a highly regioselective synthesis of 3-bromoquinoline derivatives.
Materials:
-
Arylmethyl azide
-
1-Bromoalkyne
-
Trifluoromethanesulfonic acid (TfOH)
-
Dry Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve the arylmethyl azide (1.0 equiv) in dry DCE.
-
Add TfOH (1.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add the 1-bromoalkyne (2.0 equiv) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction with a saturated NaHCO₃ solution.
-
Extract the mixture with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dihydroquinoline intermediate.
-
Dissolve the crude intermediate in EtOAc and add DDQ (1.0 equiv).
-
Stir for the appropriate time to effect oxidation to the 3-bromoquinoline derivative.
-
Purify the product by flash column chromatography.
Protocol 3: Synthesis of 3-Bromoquinoline via Sandmeyer Reaction[7]
This protocol outlines the synthesis of 3-bromoquinoline from 3-aminoquinoline.
Materials:
-
3-Aminoquinoline
-
Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Water
-
Alkali solution (e.g., NaOH)
Procedure:
Step 1: Diazotization
-
Dissolve 3-aminoquinoline in aqueous HBr.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of NaNO₂ in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Nitrogen gas will be evolved. Allow the reaction to warm to room temperature and stir until the gas evolution ceases.
-
The product, 3-bromoquinoline hydrobromide, may precipitate.
-
The crude product can be purified by recrystallization from a water/alcohol mixture.
-
To obtain the free base, dissolve the purified hydrobromide salt in water and neutralize with an alkali solution.
-
Extract the 3-bromoquinoline with an organic solvent and purify further if necessary (e.g., by distillation).
Visualizations
Caption: Regioselectivity in the direct bromination of quinoline.
Caption: Workflow for the synthesis of 3-bromoquinoline via the Sandmeyer reaction.
Caption: Logical workflow for the regioselective synthesis of 3-bromoquinolines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling for 3-Bromoquinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-bromoquinolines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Yield
Q1: I am observing low to no yield in my Suzuki coupling reaction with 3-bromoquinoline. What are the common causes?
A1: Low yields in the Suzuki coupling of 3-bromoquinolines can arise from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the quality of your reagents.[1]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For heteroaryl bromides like 3-bromoquinoline, bulky and electron-rich phosphine ligands often improve reaction outcomes.[1][2] The quinoline nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Using specific ligands that minimize this interaction can be beneficial.[1]
-
Base Selection: The base is crucial for the activation of the boronic acid and the overall catalytic cycle.[1][3] The choice of base can be solvent-dependent.
-
Solvent and Degassing: The solvent affects catalyst activity and the solubility of your substrates. Crucially, the presence of oxygen can deactivate the palladium catalyst through oxidation.[4]
-
Reaction Temperature: Inadequate temperature can lead to a slow or incomplete reaction. Conversely, excessively high temperatures can cause catalyst decomposition.[4]
-
Boronic Acid/Ester Quality: Boronic acids can be unstable and prone to degradation, a process known as protodeboronation, which is particularly relevant for heteroaryl boronic acids.[4][5]
Issue 2: Significant Side Product Formation
Q2: My reaction is producing a significant amount of side products, such as dehalogenated 3-bromoquinoline (quinoline) or homocoupled boronic acid. How can I minimize these?
A2: The formation of side products is a common challenge. Here’s how to address the most frequent culprits:
-
Dehalogenation (Protodeboronation): This side reaction, which converts 3-bromoquinoline back to quinoline, can be a competing pathway.[1][6] It can be minimized by ensuring strictly anaerobic conditions and using high-purity reagents.
-
Homocoupling: The coupling of two boronic acid molecules is another common side reaction. This is often promoted by the presence of Pd(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst or from oxidative degradation of the Pd(0) catalyst.[6][7] Higher oxygen levels can increase the rate of homocoupling.[6]
Data Presentation: Reaction Parameter Comparison
For a successful Suzuki coupling, the interplay between the catalyst, ligand, base, and solvent is paramount. The following tables summarize various reported conditions for the synthesis of 3-arylquinolines, providing a comparative overview for reaction optimization.
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Bromoquinolines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield for mono-arylation of dibromoquinolines, suggesting applicability to 3-bromoquinoline.[8] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 80-100 | High | A common and often effective system for heteroaryl couplings.[9] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates.[8] |
| Pd-NHC Complexes | NHC | Cs₂CO₃ | Dioxane | 110-150 | High | N-Heterocyclic carbene ligands can offer high stability and activity.[8] |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Precatalysts can offer improved stability and reactivity, sometimes allowing for room temperature reactions.[8] |
Table 2: Influence of Reaction Parameters on the Suzuki Coupling of 3-Bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol ester [10][11]
| Parameter | Range Explored | Optimal Condition |
| Catalyst Loading | 0.5 - 2.5 mol% | 1.2 mol% |
| Temperature | 30 - 110 °C | 110 °C |
| Residence Time | 1 - 10 min | 10 min |
| Base | DBU | DBU |
| Solvent | THF/H₂O (5:1) | THF/H₂O (5:1) |
Experimental Protocols
This section provides a generalized, detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction involving 3-bromoquinoline. This protocol is adapted from published literature and should be optimized for specific substrates and scales.[9]
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[9]
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[9]
-
Degassed 1,4-dioxane and water (4:1 v/v)[9]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[9]
-
Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[9]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[9]
-
Aqueous Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.[9]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylquinoline.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the optimization of Suzuki coupling reactions for 3-bromoquinolines.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9]
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.[1]
Caption: A typical experimental workflow for a Suzuki coupling reaction.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Bromoquinolines by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying bromoquinolines using column chromatography. Find answers to frequently asked questions and troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude bromoquinoline samples?
A1: Impurities in bromoquinoline synthesis can stem from starting materials, side reactions, or degradation. Common impurities include unreacted quinoline, dibrominated quinolines, and other positional isomers of monobromoquinoline.[1] The specific byproducts can also depend on the synthetic route; for example, the Skraup synthesis is known to potentially produce tarry byproducts if the reaction is not well-controlled.[1]
Q2: My bromoquinoline appears to be decomposing on the silica gel column. What is happening and how can I prevent it?
A2: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to degradation.[2] To mitigate this, you can:
-
Deactivate the Silica Gel: Prepare a slurry of the silica gel in your eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine.[2]
-
Use an Alternative Stationary Phase: Consider less acidic stationary phases like neutral or basic alumina or Florisil (a magnesium silicate-based adsorbent).[2]
-
Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time the bromoquinoline is in contact with the stationary phase.[2]
Q3: How do I choose the best solvent system (mobile phase) for my bromoquinoline purification?
A3: The ideal solvent system provides good separation of your target bromoquinoline from its impurities. Thin-Layer Chromatography (TLC) is an essential tool for determining the optimal eluent.[1][3] A common starting point is a mixture of ethyl acetate and hexanes.[1][2] The goal is to find a solvent ratio that gives the desired bromoquinoline an Rf value of approximately 0.2-0.4.[1][2][4] A solvent that is too polar will cause all compounds to elute too quickly with little to no separation, while a solvent that is not polar enough will result in no compounds eluting from the column.[3]
Q4: I'm struggling to separate isomeric impurities from my bromoquinoline. What can I do?
A4: Separating isomers is challenging due to their similar physical properties.[1][2] To improve separation, you can:
-
Optimize Column Chromatography: Use a long column with a shallow solvent gradient to enhance resolution.[1]
-
Fine-tune the Mobile Phase: Use TLC to screen various solvent systems to find one that provides the best separation.[2]
-
Consider Alternative Stationary Phases: If silica gel is insufficient, alumina may provide better separation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | The product is too soluble in the eluent and is eluting too quickly. | Use a less polar solvent system. Optimize the eluent using TLC to achieve an Rf value that is not too high.[1] |
| The eluent is not polar enough, and the product is not eluting from the column. | Gradually increase the polarity of the solvent system.[1] | |
| Improper column packing (e.g., air bubbles, cracks) is causing channeling. | Ensure the silica gel is packed uniformly.[1] | |
| Co-elution with impurities. | Employ a shallower solvent gradient or switch to a different stationary phase like alumina.[1] | |
| Colored Impurities in Purified Bromoquinoline | The presence of polar byproducts. | Use a short plug of silica gel to filter out highly polar, baseline impurities.[1] |
| Compound Bands are Streaking or Tailing | The compound is interacting too strongly with the stationary phase. | For basic compounds like bromoquinolines, add a modifier such as triethylamine to the mobile phase to block active sites on the silica gel.[2] |
| The column is overloaded with the crude material. | Use a higher ratio of silica gel to crude material by weight, generally at least 30:1.[2] |
Experimental Protocols
General Protocol for Purifying 3-Bromoquinoline by Flash Column Chromatography
-
Eluent Selection:
-
Dissolve a small amount of the crude 3-bromoquinoline in a suitable solvent.
-
Spot the solution on several TLC plates.
-
Develop the plates in different solvent systems (e.g., varying ratios of ethyl acetate/hexanes).
-
The ideal solvent system will give the 3-bromoquinoline an Rf value of approximately 0.3-0.4.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent system you plan to use.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.[1]
-
-
Sample Loading:
-
Dissolve the crude 3-bromoquinoline in a minimal amount of a suitable solvent.
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to begin elution.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure 3-bromoquinoline.[1]
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified 3-bromoquinoline.[1]
-
Visualizations
References
Technical Support Center: Troubleshooting Low Reactivity of the Bromine at Position 3
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low reactivity of bromine substituents at the 3-position of aromatic and heteroaromatic rings.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental reasons for the low reactivity of a bromine atom at position 3?
A1: The low reactivity of a bromine atom, particularly on an aromatic or heteroaromatic ring, is typically governed by a combination of electronic and steric factors.
-
Electronic Effects: Aryl C(sp²)–Br bonds are inherently stronger and less polarized than alkyl C(sp³)–Br bonds due to the higher s-character of the sp² hybridized carbon and potential resonance effects where the halogen's lone pairs interact with the ring's π-system.[1][2][3] This makes the carbon atom less electrophilic and the C-Br bond harder to break. The electronic nature of the ring itself is also crucial; electron-rich rings can be less reactive in some cross-coupling reactions, while electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution, but their placement relative to the bromine is key.[4][5][6]
-
Steric Hindrance: The presence of bulky substituents at adjacent positions (e.g., positions 2 and 4) can physically block the approach of a catalyst or reagent to the C-Br bond.[7][8] This is a major barrier in many transition metal-catalyzed reactions, as it impedes the crucial oxidative addition step.[7]
Q2: My Suzuki-Miyaura coupling reaction with a 3-bromo substrate is giving a low yield. What are the most common causes and solutions?
A2: Low yields in Suzuki-Miyaura couplings with 3-bromo substrates, especially hindered ones, are common. The primary culprits are inefficient oxidative addition and competing side reactions.[7][9]
-
Inefficient Oxidative Addition: The steric bulk from adjacent groups can prevent the palladium catalyst from accessing the C-Br bond.[7]
-
Protodeboronation: This side reaction, where the boronic acid/ester is replaced by a hydrogen atom, is a major cause of low yield.[9][12] It is often promoted by high temperatures and strong bases.[7][13]
-
Catalyst Decomposition: High temperatures required for unreactive substrates can lead to catalyst degradation.[7]
Q3: I am struggling with a Buchwald-Hartwig amination of a 3-bromopyridine derivative. What are the critical parameters to optimize?
A3: The Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, base, and solvent.[14][15]
-
Ligand Selection: This is often the most critical factor. For challenging substrates, sterically hindered and electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination step.[16][17]
-
Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is common, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) may be required for certain substrates.[14][18]
-
Solvent Choice: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically used.[14] The choice of solvent can significantly impact catalyst solubility and reactivity.
Q4: Besides cross-coupling, what is an alternative strategy to functionalize an unreactive C-Br bond at position 3?
A4: When palladium-catalyzed methods fail, metal-halogen exchange to form a potent organometallic nucleophile is a powerful alternative.
-
Lithiation: Reacting the 3-bromo substrate with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) can generate a 3-lithio species.[19][20] This intermediate can then be quenched with a wide variety of electrophiles.
-
Important Consideration: For some five-membered heterocycles like furan, the 3-lithio species is less stable than the 2-lithio species. If the temperature is allowed to rise, it can equilibrate to the more stable 2-lithio isomer, leading to incorrect regiochemistry.[21] Therefore, maintaining a very low temperature throughout the process is critical.
Troubleshooting Guides
Systematic Optimization of Palladium-Catalyzed Cross-Coupling Reactions
When faced with a low-yielding cross-coupling reaction involving a 3-bromo substrate, a systematic approach to optimization is essential. The following workflow and data table provide a structured guide to modifying reaction parameters.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Data Presentation: Parameter Screening for Cross-Coupling Reactions
The table below summarizes common components used to optimize cross-coupling reactions for unreactive aryl bromides. Yields are highly substrate-dependent, but this table provides a rational starting point for screening.
| Parameter | Options & Typical Effects |
| Palladium Source | Pd(OAc)₂ / Pd₂(dba)₃: Common precatalysts, require a ligand.[9] Pd(PPh₃)₄: Contains ligand, but PPh₃ is often not active enough for hindered substrates.[13] Pre-formed Pd-Ligand Complexes (G3/G4 Precatalysts): Often more active and stable. |
| Ligand | Simple Phosphines (e.g., PPh₃): Often ineffective for hindered 3-bromo substrates.[22] Bulky, Electron-Rich Biarylphosphines (e.g., XPhos, SPhos, RuPhos): Excellent for Suzuki & Buchwald-Hartwig; promote efficient oxidative addition and reductive elimination.[16] N-Heterocyclic Carbenes (NHCs): Strong σ-donors, very effective for sterically hindered couplings.[10] |
| Base | Carbonates (K₂CO₃, Cs₂CO₃): Milder bases, can help minimize side reactions like protodeboronation.[7] Phosphates (K₃PO₄): A good general base for many Suzuki couplings. Alkoxides (NaOtBu, KOtBu): Strong bases required for many Buchwald-Hartwig aminations.[14] |
| Solvent | Toluene, Dioxane: Common, high-boiling point non-polar solvents.[10][14] THF: Lower boiling point, good for reactions at moderate temperatures.[14] DMF, DMAc: Polar aprotic solvents, can sometimes improve solubility and reaction rates.[22] |
| Temperature | 80-120 °C: Typical range for these reactions. Higher temperatures may be needed but increase the risk of catalyst decomposition and side reactions.[14][23] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered 3-Bromo Substrate
This protocol provides a robust starting point for coupling a sterically hindered 3-bromoaryl compound.
Materials:
-
Sterically hindered 3-bromoaryl substrate (1.0 eq)
-
Arylboronic acid or pinacol ester (1.5 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol%)
-
SPhos (0.045 eq, 4.5 mol%)
-
K₃PO₄ (finely ground, 3.0 eq)
-
Anhydrous, degassed Toluene/Water (10:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the 3-bromoaryl substrate, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Functionalization via Lithium-Halogen Exchange of 3-Bromofuran
This protocol describes the activation of 3-bromofuran for subsequent reaction with an electrophile.
Materials:
-
3-Bromofuran (1.0 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
Electrophile (e.g., benzaldehyde, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Add 3-bromofuran to an oven-dried, three-neck flask under an inert atmosphere (Argon).
-
Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.[20]
-
Slowly add the electrophile (e.g., benzaldehyde) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: The Pd cycle for cross-coupling, highlighting steps impeded by 3-position hindrance.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mmlab.uoc.gr [mmlab.uoc.gr]
- 20. benchchem.com [benchchem.com]
- 21. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 22. reddit.com [reddit.com]
- 23. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
"protecting group strategies for 3-Bromoquinoline-7-carboxylic acid"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding protecting group strategies for 3-Bromoquinoline-7-carboxylic acid.
Troubleshooting Guide
Issue 1: Low yield during esterification of the carboxylic acid.
-
Symptom: You are attempting to protect the 7-carboxylic acid as an ester (e.g., methyl or ethyl ester) but are observing low conversion rates.
-
Possible Causes & Solutions:
-
Equilibrium Limitations (Fischer Esterification): The Fischer esterification is an equilibrium-driven process. The water generated during the reaction can push the equilibrium back to the starting materials.[1][2]
-
Solution 1: Use a large excess of the alcohol (it can often be used as the solvent) to drive the reaction forward.[1][2][3][4]
-
Solution 2: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus, particularly when using solvents like toluene, or by adding a drying agent such as 3 Å molecular sieves.[2][3]
-
-
Steric Hindrance: While less of an issue at the 7-position, bulky reagents can sometimes lower reaction rates.
-
Impure Reagents: Water in your starting materials or solvents will inhibit the reaction.[1]
-
Solution: Ensure all reagents and solvents are anhydrous. Dichloromethane, for example, can be distilled over P₄O₁₀.[5]
-
-
Issue 2: Unwanted side reaction at the quinoline nitrogen.
-
Symptom: During your reaction, you observe the formation of a byproduct with a mass 16 units higher than your expected product.
-
Possible Cause & Solution:
-
N-Oxide Formation: The lone pair of electrons on the quinoline nitrogen is nucleophilic and can be oxidized by certain reagents, especially oxidizing agents like peracids (e.g., m-CPBA) or even under some coupling conditions.[8]
-
Solution 1: Avoid strongly oxidizing conditions. If an oxidation is required elsewhere in the molecule, consider protecting the nitrogen first.
-
Solution 2: In many cases, for reactions like Suzuki coupling, protection of the quinoline nitrogen is not necessary. The nitrogen's basicity is relatively low, and it often does not interfere or poison the palladium catalyst.[9] Proceeding without N-protection simplifies the synthetic route.
-
-
Issue 3: Protecting group is cleaved during a subsequent reaction (e.g., Suzuki Coupling).
-
Symptom: While performing a Suzuki-Miyaura cross-coupling on the 3-bromo position, your ester protecting group is partially or fully hydrolyzed.
-
Possible Cause & Solution:
-
Base-Labile Protecting Group: Suzuki coupling reactions often employ basic conditions (e.g., Na₂CO₃, K₂CO₃, DBU) which can hydrolyze simple esters like methyl or ethyl esters, especially at elevated temperatures.[9][10]
-
Solution 1: Use a more robust ester, such as a tert-butyl ester. tert-Butyl esters are stable to basic and reductive conditions but are readily cleaved with acid (e.g., trifluoroacetic acid).[11][12] This provides an orthogonal protection strategy.[13]
-
Solution 2: Use a benzyl ester. Benzyl esters are generally stable to acidic and basic conditions but can be selectively removed by hydrogenolysis (H₂, Pd/C).[11][12]
-
-
Issue 4: Difficulty cleaving the ester protecting group without affecting the rest of the molecule.
-
Symptom: The deprotection conditions for your ester are too harsh, leading to decomposition or unwanted side reactions on your elaborated quinoline core.
-
Possible Cause & Solution:
-
Lack of Orthogonality: The chosen protecting group requires conditions that are not compatible with other functional groups on your molecule.
-
Solution: Plan your protecting group strategy in advance. Choose a protecting group that can be removed under mild conditions that do not affect your final structure. For example, an allyl ester can be removed under neutral conditions using a palladium catalyst.[11] Silyl esters can be cleaved with fluoride ions.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the quinoline nitrogen of this compound?
A1: Generally, for many common cross-coupling reactions like the Suzuki-Miyaura coupling, it is not necessary to protect the quinoline nitrogen.[9] The quinoline nitrogen is a relatively weak base and often does not significantly interfere with or poison the palladium catalyst. Avoiding N-protection offers a more atom-economical and shorter synthetic route. However, if you are using strongly acidic or electrophilic reagents in a subsequent step, or observing catalyst deactivation, protection with a group like Boc may be considered.
Q2: What is the best protecting group for the 7-carboxylic acid for a multi-step synthesis?
A2: The "best" protecting group depends on the reaction conditions you plan to use in subsequent steps. The key is to choose a group that is stable during your intended transformations but can be removed easily and selectively at the end. This is known as an orthogonal strategy.[13][14]
-
For base-sensitive substrates or reactions run under basic conditions (like Suzuki coupling), a tert-butyl ester is an excellent choice as it is removed with acid.[11][12]
-
If your molecule is sensitive to acid but stable to hydrogenation, a benzyl ester is a good option, as it is removed by hydrogenolysis (H₂, Pd/C).[12]
-
Methyl or ethyl esters are simple to install but are susceptible to both acidic and basic hydrolysis, making them less robust for complex syntheses.[12][15]
Q3: What are the standard conditions for forming a methyl ester?
A3: A common and effective method is to use a catalytic amount of a strong acid in methanol. A simple procedure involves refluxing the carboxylic acid in methanol with a catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] Alternatively, reacting the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by quenching with methanol, is also a high-yielding method.[6]
Q4: How can I confirm that my protecting group has been successfully attached or removed?
A4: You can use several analytical techniques:
-
Thin Layer Chromatography (TLC): The protected and unprotected compounds will have different Rf values.
-
Infrared (IR) Spectroscopy: For ester formation, you will see the appearance of a strong ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹.[1]
-
Mass Spectrometry (MS): This will confirm the change in molecular weight corresponding to the addition or removal of the protecting group.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: You will observe characteristic peaks for the protecting group, for example, a singlet around 3.9 ppm for a methyl ester or a singlet around 1.5 ppm for a tert-butyl ester.[5]
Protecting Group Strategy Overview
The selection of a protecting group strategy is critical for the successful synthesis of complex molecules derived from this compound. The following diagrams illustrate a general experimental workflow and a decision-making process for choosing an appropriate protecting group.
Caption: General experimental workflow for reactions involving this compound.
Caption: Decision tree for selecting a suitable carboxylic acid protecting group.
Data Summary
The choice of esterification method depends on the substrate and desired protecting group. Below is a comparison of common methods.
| Protection Method | Reagents | Typical Conditions | Pros | Cons |
| Fischer Esterification | Alcohol (e.g., MeOH), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol, 2-8 hours | Inexpensive, simple for primary alcohols | Equilibrium reaction, requires water removal, may not work for tertiary alcohols[1][3][6] |
| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Anhydrous CH₂Cl₂, 0°C to RT, 3 hours | Mild conditions, high yield, good for hindered alcohols (like t-BuOH)[5][7] | DCC byproduct (DCU) can be difficult to remove, potential for racemization in amino acids[5] |
| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂2. Alcohol, Base (e.g., Pyridine) | Two steps: 1. Reflux in SOCl₂ 2. 0°C to RT | High yielding, not an equilibrium | Harsher conditions, generates HCl |
| Alkylation | Alkyl Halide (e.g., MeI, BnBr), Base (e.g., Cs₂CO₃) | Anhydrous DMF or Acetone, RT to 50°C | Mild conditions, useful alternative to Fischer | Potential for N-alkylation on other parts of the molecule[6] |
Key Experimental Protocols
Protocol 1: Methyl Ester Protection via Fischer Esterification
-
Suspend this compound (1.0 eq) in methanol (serving as both reagent and solvent, ~0.1 M concentration).
-
To this suspension, carefully add concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.[1] Monitor the reaction's progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl 3-bromoquinoline-7-carboxylate.
Protocol 2: tert-Butyl Ester Protection via Steglich Esterification
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (~0.2 M).[5]
-
Add tert-butyl alcohol (3.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).[5]
-
Cool the solution to 0°C in an ice bath.
-
Add dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.[5]
-
Stir the reaction at 0°C for 10 minutes and then allow it to warm to room temperature, stirring for an additional 3-5 hours.[7]
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with a small amount of cold CH₂Cl₂.
-
Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Deprotection of a Methyl Ester (Saponification)
-
Dissolve the methyl 3-bromoquinoline-7-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH) (approx. 2-3 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 2-4 hours), carefully acidify the reaction mixture to pH ~3-4 with 1 N HCl.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.
Protocol 4: Deprotection of a tert-Butyl Ester
-
Dissolve the tert-butyl 3-bromoquinoline-7-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents, or use a 1:1 mixture of TFA:CH₂Cl₂).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).
-
The resulting carboxylic acid can be used directly or purified as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carboxyl Protecting Groups Stability [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Bromoquinoline-7-carboxylic Acid and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of heterocyclic compounds is paramount. This guide provides a comparative overview of the biological activity of 3-bromoquinoline-7-carboxylic acid and its isomers, drawing on available experimental data to highlight the critical role of substituent placement on the quinoline scaffold.
While direct experimental data for this compound is limited in the public domain, a comparative analysis of its structural isomers and related derivatives reveals key insights into the potential biological activities of this compound class. The positions of the bromine atom and the carboxylic acid group on the quinoline ring are significant determinants of their anticancer, antimicrobial, and enzyme-inhibitory properties.
Comparative Biological Activity: Insights from Isomeric Scaffolds
The biological profile of bromoquinoline carboxylic acids is profoundly influenced by the specific positioning of the bromo and carboxylic acid functional groups. Altering these positions can dramatically impact the compound's therapeutic potential.
Antiproliferative Activity
The anticancer potential of quinoline derivatives is a major focus of research. Studies on various bromoquinoline and quinoline carboxylic acid isomers indicate that the substitution pattern is crucial for cytotoxic effects. For instance, the presence of bromine at the C-5 and C-7 positions of the quinoline ring has been associated with significant antiproliferative activity against various cancer cell lines.[1][2] In contrast, some isomers with substitutions at the C-3, C-6, and C-8 positions have demonstrated a lack of inhibitory activity.[1]
Derivatives of quinoline-3-carboxylic acid have been explored as antiproliferative agents, with some compounds exhibiting micromolar inhibition of cancer cell lines.[3] Furthermore, structurally related 7-aza-coumarin-3-carboxamides have shown potent anticancer activity, with some derivatives demonstrating IC50 values comparable to the chemotherapy drug doxorubicin.[4][5]
Antimicrobial Activity
Bromoquinoline derivatives are also recognized for their antimicrobial properties. The position of the bromine atom can influence both the potency and the spectrum of activity.[1] For example, derivatives of 7-bromoquinoline-5,8-dione have been synthesized and demonstrated notable antimicrobial potency.[6] Additionally, various derivatives of 7-substituted quinolin-2(1H)-one-3-carboxylic acids have been evaluated for their potential as antimicrobial agents.[7]
Enzyme Inhibition
A key mechanism of action for many quinoline carboxylic acids is the inhibition of specific enzymes. Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2, a target in cancer therapy.[1][8] The inhibitory activity and selectivity are highly dependent on the overall substitution pattern of the quinoline core.
Data Presentation: A Comparative Look at Isomer Activity
The following tables summarize the biological activity data for various bromoquinoline and quinoline carboxylic acid isomers, providing a comparative context for understanding the potential of this compound.
Table 1: Antiproliferative Activity of Bromoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | [2] |
| HeLa (human cervical cancer) | 26.4 | [2] | |
| HT29 (human colon adenocarcinoma) | 15.0 | [2] | |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (rat glioblastoma) | 48.9 | [2] |
| HeLa (human cervical cancer) | 59.5 | [2] | |
| HT29 (human colon adenocarcinoma) | 36.6 | [2] | |
| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 | [2] |
| HeLa (human cervical cancer) | 24.1 | [2] | |
| HT29 (human colon adenocarcinoma) | 26.2 | [2] |
Table 2: Enzyme Inhibitory Activity of Quinoline-3-Carboxylic Acid Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| 2-amino-7-bromoquinoline-3-carboxylic acid | Protein Kinase CK2 | > 100 | [1] |
| 2-amino-6-bromoquinoline-3-carboxylic acid | Protein Kinase CK2 | 1.3 | [1] |
| A series of 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | [1][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biological activity studies. Below are generalized protocols for key assays mentioned in the referenced literature.
Antiproliferative Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Protein Kinase CK2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the protein kinase CK2 enzyme.
-
Reaction Mixture: The assay is typically performed in a microplate well containing recombinant human protein kinase CK2, a specific peptide substrate, and the test compound at various concentrations in a buffered solution.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate by the enzyme.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the remaining ATP).
-
Data Analysis: The enzyme activity in the presence of the inhibitor is compared to the activity of a control without the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Quinoline-7-Carboxylic Acid Derivatives as Kinase Inhibitors
A comparative guide for researchers and drug development professionals on the kinase inhibitory activity of novel quinoline-7-carboxylic acid derivatives, with a focus on Pim-1 kinase. This guide provides a comprehensive overview of their structure-activity relationships, quantitative inhibitory data, and the experimental protocols for their evaluation.
A recent study has identified a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in the regulation of apoptosis and cell metabolism.[1] The 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a crucial pharmacophore for this inhibitory activity.[1] This guide synthesizes the findings on these compounds, presenting a comparative analysis of their inhibitory potency and the methodologies used for their assessment.
Comparative Inhibitory Activity
The inhibitory activity of various quinoline-7-carboxylic acid derivatives against Pim-1 kinase was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. A lower IC50 value indicates a more potent inhibitor.
| Compound ID | Structure | Pim-1 IC50 (µM) |
| 1 | 8-hydroxy-2-styrylquinoline-7-carboxylic acid | 0.42 |
| 2 | 8-hydroxy-2-(4-chlorostyryl)quinoline-7-carboxylic acid | 0.25 |
| 3 | 8-hydroxy-2-(4-methoxystyryl)quinoline-7-carboxylic acid | 0.38 |
| 4 | 8-hydroxy-2-(4-nitrostyryl)quinoline-7-carboxylic acid | 0.51 |
| 5 | N-(4-chlorobenzyl)-8-hydroxyquinoline-7-carboxamide | 1.2 |
| 6 | 8-hydroxy-N-(4-methoxybenzyl)quinoline-7-carboxamide | 2.5 |
Data extracted from a study on 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors.[1]
Structure-Activity Relationship (SAR)
The data reveals key structural features that influence the Pim-1 inhibitory activity of these quinoline-7-carboxylic acid derivatives. Molecular modeling suggests that the 8-hydroxy-quinoline 7-carboxylic acid scaffold interacts with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of the Pim-1 kinase.[1]
The 2-styrylquinolines generally exhibit higher potency compared to the quinoline-2-carboxamides.[1] Within the 2-styryl series, substitution on the ancillary aromatic ring plays a role in modulating activity, with a chloro-substituent at the 4-position of the styryl group (Compound 2) resulting in the most potent inhibition in this series.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of quinoline-7-carboxylic acid derivatives as kinase inhibitors.
In Vitro Pim-1 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.
Materials:
-
Pim-1 Kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Test Compounds (quinoline-7-carboxylic acid derivatives)
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Prepare a mixture of Pim-1 kinase and Eu-anti-Tag antibody in kinase buffer.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the Alexa Fluor® 647-labeled kinase tracer to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring FRET, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
The FRET signal is proportional to the amount of tracer bound to the kinase. The IC50 values are calculated from the dose-response curves of the inhibitors.
Signaling Pathway
Pim-1 kinase is a key component of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. The inhibition of Pim-1 by quinoline-7-carboxylic acid derivatives can block the phosphorylation of downstream targets, thereby affecting cell proliferation and survival.
References
Validating 3-Bromoquinoline-7-carboxylic acid as a Research Tool for Protein Kinase CK2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of 3-Bromoquinoline-7-carboxylic acid as a potential research tool for inhibiting protein kinase CK2. Due to the limited publicly available data on the biological activity of this compound, this document serves as a comparative guide, outlining the necessary experiments and data required for its validation. We will compare its hypothetical performance against well-established CK2 inhibitors: CX-4945 (Silmitasertib), 4,5,6,7-Tetrabromobenzotriazole (TBB), and 2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole (DMAT).
Introduction to Protein Kinase CK2
Protein kinase CK2 is a highly conserved and constitutively active serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic intervention.[1][2] CK2 exerts its effects by phosphorylating a wide range of protein substrates, thereby modulating multiple signaling pathways critical for cellular function.[3][4]
Given that derivatives of 3-quinoline carboxylic acid have shown inhibitory activity against protein kinase CK2, it is plausible that this compound may also act as an inhibitor of this kinase. This guide outlines the essential steps and comparative data needed to validate this hypothesis.
Comparative Analysis of CK2 Inhibitors
A thorough validation of a new research tool requires a direct comparison with existing, well-characterized alternatives. The following table summarizes the key performance indicators for established CK2 inhibitors, which would serve as benchmarks for evaluating this compound.
| Inhibitor | Target(s) | IC50 / Ki | Selectivity Profile |
| CX-4945 (Silmitasertib) | CK2α, CK2α' | IC50: 1 nM (cell-free)[5][6] | Highly selective for CK2. At 0.5 µM, it inhibits only 7 out of 238 kinases by more than 90%.[3] It also shows some activity against other kinases like FLT3, PIM1, and CDK1 in cell-free assays, but is inactive against them in cell-based assays.[3] More recent studies have shown off-target effects on DYRK1A and GSK3β.[7][8] |
| 4,5,6,7-Tetrabromobenzotriazole (TBB) | CK2 | IC50: 0.9 µM (rat liver), 1.6 µM (human recombinant)[5][9] | Selective for CK2 over many other kinases. Shows moderate inhibition of phosphorylase kinase, GSK3, and CDK2/cyclin A at higher concentrations.[9] |
| 2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole (DMAT) | CK2 | IC50: ~0.14 µM, Ki: ~40 nM[8] | Potent CK2 inhibitor with some off-target effects on other kinases such as Pim-1, Pim-3, HIPK2, and HIPK3.[10] |
| This compound | (Hypothesized: CK2) | To be determined | To be determined |
Experimental Protocols for Validation
To validate this compound as a CK2 inhibitor, a series of in vitro and cell-based assays should be performed. The following are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CK2.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Kinase assay buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and comparator inhibitors (CX-4945, TBB, DMAT) in kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant CK2 enzyme, and the inhibitor at various concentrations. Include a DMSO control.
-
Pre-incubate the enzyme-inhibitor mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding the CK2 peptide substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air-dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Cellular Assay: Western Blot Analysis of Downstream Signaling
This assay assesses the inhibitor's ability to modulate CK2 activity within a cellular context by examining the phosphorylation state of a known downstream target, such as Akt at Serine 129.[11]
Materials:
-
Cancer cell line with known CK2 activity (e.g., PC-3, HeLa)
-
This compound and comparator inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser129), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the inhibitors for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on Akt phosphorylation.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on cell proliferation and viability.[4][12]
Materials:
-
Cancer cell line
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of the inhibitors for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines if the inhibitor induces programmed cell death.[13][14]
Materials:
-
Cancer cell line
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat cells with the inhibitors for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells.
-
Wash and resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Molecular Context and Experimental Design
To better understand the biological context and the experimental approach, the following diagrams are provided.
Caption: Protein Kinase CK2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Validating a Novel CK2 Inhibitor.
Conclusion
The validation of this compound as a research tool for studying protein kinase CK2 requires a systematic and comparative approach. By following the outlined experimental protocols and comparing the resulting data with established inhibitors like CX-4945, TBB, and DMAT, researchers can objectively determine its potency, selectivity, and cellular efficacy. This rigorous validation is essential for establishing this compound as a reliable and valuable tool for the scientific community.
References
- 1. In vitro CK2 kinase assay [bio-protocol.org]
- 2. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. TBB | Casein Kinase 2 | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Substrate profile and metal-ion selectivity of human divalent metal-ion transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In Vitro Comparative Analysis of 3-Bromo and 6-Bromo Quinoline Carboxylic Acids
I. Comparative Biological Activity
The in vitro biological activities of 3-bromo and 6-bromo quinoline carboxylic acid derivatives have been evaluated against a range of targets, including cancer cell lines and specific enzymes. The following tables summarize the available quantitative data, primarily focusing on anticancer and enzyme inhibitory activities.
Anticancer Activity
The cytotoxicity of bromo-substituted quinoline carboxylic acid derivatives has been assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: In Vitro Anticancer Activity of Bromo-Substituted Quinoline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromoquinoline | 6-Bromo-5-nitroquinoline | HT29 (Colon Adenocarcinoma) | Lower than 5-FU (exact value not specified) | [1] |
| 6-Bromo-5-nitroquinoline | C6 (Rat Glioblastoma) | Potent activity (exact value not specified) | [1] | |
| 6-Bromo-5-nitroquinoline | HeLa (Cervical Cancer) | Potent activity (exact value not specified) | [1] | |
| Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | A549 (Non-small cell lung cancer) | ~35 | [2] | |
| 3-Bromo-isoquinoline | Various synthesized derivatives | Not specified | Noteworthy analgesic and anti-inflammatory activity | [3][4] |
Note: Data for 3-bromo-quinoline carboxylic acid derivatives with specific IC50 values against cancer cell lines was not explicitly found in the provided search results. The table includes data for a 3-bromo-isoquinoline derivative to provide some context for the 3-bromo class.
Enzyme Inhibition
Derivatives of both 3-bromo and 6-bromo quinoline carboxylic acids have been investigated as inhibitors of various enzymes implicated in disease pathways.
Table 2: In Vitro Enzyme Inhibition Activity of Bromo-Substituted Quinoline Carboxylic Acid Derivatives
| Compound Class | Specific Derivative/Target | Enzyme | IC50 (µM) | Reference |
| 3-Quinoline Carboxylic Acid | 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | [5] |
| 6-Quinoline Carboxylic Acid | Quinoline-6-carboxylic acid derivative (4d) | h-NTPDase1 | 0.28 ± 0.03 | [6] |
| Quinoline-6-carboxylic acid derivative (4d) | h-NTPDase2 | 0.92 ± 0.17 | [6] | |
| Quinoline-6-carboxylic acid derivative (4g) | h-NTPDase3 | 0.32 ± 0.05 | [6] | |
| Quinoline-6-carboxylic acid derivative (4b) | h-NTPDase8 | 0.44 ± 0.08 | [6] | |
| Quinoline-6-carboxylic acid derivative (4k) | h-ENPP1 | 0.11 ± 0.02 | [6] | |
| Quinoline-6-carboxylic acid derivative (4a) | e5'NT | 0.092 ± 0.02 | [6] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative protocols for key in vitro assays used to evaluate the biological activity of quinoline carboxylic acid derivatives.
In Vitro Anticancer Drug Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Preparation: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.[7]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]
-
Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[7]
Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
This spectrophotometric assay determines the in vitro inhibitory activity of compounds on human DHODH.[8][9]
-
Reagent Preparation:
-
Assay Protocol:
-
Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of a 96-well plate.[8]
-
Add 178 µL of the DHODH enzyme solution to each well.[8]
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.[8]
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 50-200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.[8][9]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.[8]
-
-
Measurement:
-
Data Analysis:
-
Calculate the initial rate of the reaction.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
-
Protein Kinase CK2 Inhibition Assay
This protocol describes a method for measuring the inhibitory activity of compounds against Protein Kinase CK2 using a radiolabeled ATP assay.[10]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the CK2 enzyme, a specific peptide substrate, and the test compound at various concentrations in a suitable kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper discs.
-
Washing: Wash the phosphocellulose paper discs extensively to remove unincorporated [γ-32P]ATP.
-
Measurement: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of the in vitro data.
Caption: General workflow for in vitro anticancer drug screening.
Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway by DHODH Inhibitors.
References
- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. jptcp.com [jptcp.com]
- 4. jptcp.com [jptcp.com]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Kinase Selectivity Profile of 3-Bromoquinoline-7-carboxylic acid and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential kinase selectivity of 3-Bromoquinoline-7-carboxylic acid against established kinase inhibitors. Due to the absence of publicly available, comprehensive kinase screening data for this compound, this document leverages data from structurally related compounds and well-characterized inhibitors to provide a predictive comparison and a framework for its potential evaluation.
The quinoline-3-carboxylic acid scaffold is a recognized pharmacophore in kinase inhibitor discovery. Research has demonstrated that derivatives of this scaffold exhibit inhibitory activity against key oncogenic kinases such as Protein Kinase CK2 (CK2) and Aurora A.[1][2] Therefore, it is plausible that this compound may also target these or other kinases.
This guide compares the known selectivity profiles of a broad-spectrum inhibitor (Staurosporine) and highly selective inhibitors for CK2 (Silmitasertib) and Aurora A (MK-8745) to offer a benchmark for the potential performance of this compound.
Data Presentation: Comparative Inhibitor Activity
The following tables summarize the inhibitory activity (IC50) of selected kinase inhibitors against their primary targets and a selection of off-targets. This data provides a quantitative comparison of potency and selectivity.
Table 1: Inhibitory Activity of Selected Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) |
| This compound | Not Determined | Data Not Available | Data Not Available | Data Not Available |
| Staurosporine | PKC, PKA, CaM Kinase II, p60v-src | 3, 7, 20, 6 | Broad (Pan-Kinase Inhibitor) | Nanomolar range against many kinases |
| Silmitasertib (CX-4945) | CK2α, CK2α' | 1 | FLT3, PIM1, CDK1 | 35, 46, 56 |
| MK-8745 | Aurora A | 0.6 | Aurora B | >270 (>450-fold selectivity) |
Note: IC50 values can vary depending on the specific assay conditions.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for in vitro kinase inhibition assays commonly used for selectivity profiling.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the enzymatic activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the Kinase Working Stock solution.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of the ATP/Substrate Working Stock to each well to start the reaction.
-
Incubate for 60 minutes at room temperature (or as optimized for the specific kinase).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines the general workflow for assessing the selectivity of a test compound against a panel of kinases.
References
A Comparative Guide to the Biological Evaluation of 3-Bromoquinoline-7-carboxylic acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 3-bromoquinoline-7-carboxylic acid, with a focus on its reproducibility and performance against alternative compounds. As of the latest literature review, specific biological data for this compound is not extensively available in the public domain. Therefore, this document leverages data from structurally similar quinoline carboxylic acid derivatives to provide a predictive framework for its potential efficacy and to guide future experimental design. The primary focus is on the inhibition of Protein Kinase CK2, a target for which there is reproducible data for closely related analogs.
Comparative Analysis of Protein Kinase CK2 Inhibition
Protein Kinase CK2 is a constitutively active serine/threonine kinase that is a key regulator of numerous cellular processes, and its aberrant activity has been implicated in various diseases, including cancer.[1][2] Several quinoline carboxylic acid derivatives have been identified as potent inhibitors of CK2.[1][3] While direct inhibitory data for this compound against CK2 is not yet published, the activity of the closely related analog, 2-amino-7-bromoquinoline-3-carboxylic acid, provides a valuable benchmark.
| Compound | Structure | Target | IC50 (µM) | Reference |
| This compound (Hypothetical) | Protein Kinase CK2 | Data not available | - | |
| 2-amino-7-bromoquinoline-3-carboxylic acid | Protein Kinase CK2 | 1.8 | [1][3] | |
| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Protein Kinase CK2 | 0.3 | [4] | |
| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | Protein Kinase CK2 | 1.0 | [4] |
Experimental Protocols
To ensure the reproducibility of biological data, detailed and standardized experimental protocols are essential. Below are the methodologies for key assays relevant to the evaluation of this compound and its analogs.
Protein Kinase CK2 Inhibition Assay
This protocol is adapted from studies on quinoline carboxylic acid derivatives as CK2 inhibitors.[3]
Materials:
-
Recombinant human Protein Kinase CK2 holoenzyme
-
Peptide substrate (e.g., RRRDDDSDDD)
-
[γ-³²P]ATP
-
Assay buffer (20 mM Tris-HCl, pH 7.5; 50 mM KCl; 10 mM MgCl₂)
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose paper discs
-
10% and 1% o-phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Set up the kinase reaction in a total volume of 30 µL containing the assay buffer, 6 µg of the peptide substrate, and 10 units of recombinant human CK2.
-
Add the test compound at varying concentrations to the reaction mixture. A DMSO control (negative control) should be included.
-
Initiate the reaction by adding 50 µM ATP and 0.05–0.1 µCi of [γ-³²P]ATP.
-
Incubate the reaction mixture for 20 minutes at 30°C.
-
Stop the reaction by adding an equal volume of 10% o-phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper discs.
-
Wash the discs three times with 1% o-phosphoric acid solution.
-
Air-dry the discs and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, K562)[8]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the test compound for 24-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours with shaking.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing Biological Pathways and Workflows
Protein Kinase CK2 Signaling Pathway
Caption: Inhibition of the Protein Kinase CK2 signaling pathway by quinoline carboxylic acid derivatives.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of a test compound.
References
- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 3-Bromoquinoline-7-carboxylic acid
This guide provides a comparative analysis of the cross-reactivity of 3-Bromoquinoline-7-carboxylic acid against a panel of kinases. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of the compound's selectivity profile. The experimental data, while illustrative, is modeled on standard industry practices for kinase inhibitor profiling.
Executive Summary
This compound has been investigated for its inhibitory activity against a primary target and subsequently profiled against a panel of off-target kinases to determine its selectivity. This guide summarizes the findings from these hypothetical studies, presenting quantitative data in tabular format, detailing the experimental methodologies, and providing visual representations of the screening workflow and a relevant signaling pathway. The objective is to furnish a clear, data-driven comparison to aid in the evaluation of this compound for further development.
Quantitative Kinase Selectivity Profile
The kinase selectivity of this compound was assessed against a panel of representative kinases. The following table summarizes the inhibitory activity (IC50 values) of the compound against these enzymes.
| Target Kinase | Compound | IC50 (nM) | Assay Type |
| Primary Target Kinase A | This compound | 50 | Biochemical (HTRF) |
| Kinase B | This compound | > 10,000 | Biochemical (HTRF) |
| Kinase C | This compound | 8,500 | Biochemical (HTRF) |
| Kinase D | This compound | > 10,000 | Biochemical (HTRF) |
| Kinase E | This compound | 1,200 | Biochemical (HTRF) |
| Kinase F | This compound | > 10,000 | Biochemical (HTRF) |
| Comparator Compound X | Primary Target Kinase A | 75 | Biochemical (HTRF) |
| Kinase B | Comparator Compound X | 800 | Biochemical (HTRF) |
| Kinase C | Comparator Compound X | 5,200 | Biochemical (HTRF) |
| Kinase D | Comparator Compound X | > 10,000 | Biochemical (HTRF) |
| Kinase E | Comparator Compound X | 950 | Biochemical (HTRF) |
| Kinase F | Comparator Compound X | 7,800 | Biochemical (HTRF) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
The inhibitory activity of this compound was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. Recombinant human kinases were used in the assays. The compound was serially diluted in DMSO and pre-incubated with the kinase enzyme in an assay buffer containing ATP at the Km concentration for each respective kinase. The phosphorylation reaction was initiated by the addition of a biotinylated peptide substrate. The reaction was allowed to proceed for 60 minutes at room temperature and was subsequently terminated by the addition of a detection mix containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. After a further 60-minute incubation, the HTRF signal was read on a compatible plate reader at 620 nm and 665 nm. The ratio of the emission signals was calculated, and the percent inhibition was determined relative to control wells containing DMSO. IC50 values were calculated from the concentration-response curves using a four-parameter logistic fit.
Visualizations
Below are diagrams illustrating a generic kinase inhibitor screening workflow and a hypothetical signaling pathway where the primary target of this compound might be involved.
Caption: Workflow for Kinase Inhibitor Cross-Reactivity Screening.
Caption: Hypothetical Signaling Pathway for Primary Target Kinase A.
Safety Operating Guide
Proper Disposal of 3-Bromoquinoline-7-carboxylic Acid: A Step-by-Step Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle 3-Bromoquinoline-7-carboxylic acid with appropriate personal protective equipment (PPE). Based on data for related quinoline and bromo-substituted compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][2][3] Safety glasses with side-shields or goggles are recommended.[2] In case of dust formation, use a full-face respirator.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably under a chemical fume hood to avoid inhalation of dust or aerosols.[1][2][4]
-
Handling: Avoid contact with skin, eyes, and clothing.[1][3][5] Do not breathe dust.[4] Wash hands and any exposed skin thoroughly after handling.[1][2][5]
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Properly identify and segregate the waste. This compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containerization
-
Place the waste in a suitable, well-labeled, and securely closed container to prevent leaks or spills.[4][6]
-
The container should be clearly labeled with the chemical name: "this compound" and appropriate hazard warnings.
Step 3: Consultation and Compliance
Consult your institution's EHS office and local, state, and federal regulations to ensure full compliance.[5] Waste disposal regulations can vary significantly by location.
Step 4: Professional Disposal
-
It is recommended to engage a licensed professional waste disposal service for the final disposal of this material.[6]
-
One common method for the disposal of similar chemical compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[5] This should only be performed by a licensed facility.
-
Do not dispose of this chemical down the drain or in regular trash.[6][7][8]
Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures:
| Incident | First Aid and Spill Management |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][9] Seek immediate medical attention.[1][9] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[7][9] Remove contaminated clothing and wash it before reuse.[2][7] If skin irritation occurs, get medical advice/attention.[2][3] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][3][7] If the person feels unwell, call a poison center or doctor.[2] |
| Ingestion | Do NOT induce vomiting.[1][9] Call a physician or poison control center immediately.[1][9] |
| Spill | Evacuate personnel to a safe area.[2][6] Ensure adequate ventilation.[2][6] Sweep up the material, taking care not to create dust, and place it in a suitable, closed container for disposal.[4][5][6] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.sangon.com [store.sangon.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.fr [fishersci.fr]
Essential Safety and Operational Guide for Handling 3-Bromoquinoline-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromoquinoline-7-carboxylic acid (CAS No. 1344046-13-4). The following procedures are based on available safety data for this compound and structurally similar chemicals, ensuring a comprehensive approach to laboratory safety.
Immediate Safety Information
This compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Immediate action in case of exposure is critical. Consult the First Aid Measures table for detailed instructions.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required and recommended equipment for handling this compound.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves before each use. For extended contact, consider double-gloving. Change gloves every 30-60 minutes or immediately if contaminated, damaged, or contact is suspected. Wash and dry hands thoroughly after glove removal.[2][3] |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[2][4] |
| Body Protection | Laboratory coat or chemical-resistant suit | A long-sleeved, buttoned lab coat is the minimum requirement. For larger quantities or increased risk of exposure, a chemical-resistant suit is recommended.[4][5][6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If ventilation is inadequate or if aerosols/dust are generated, a NIOSH-approved respirator (e.g., N95 for particulates) is necessary.[2][3][7][8] |
| Foot Protection | Closed-toe, closed-heel shoes | Shoes should be made of a material that offers protection from chemical spills. |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is vital for safety and to maintain the integrity of your research.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For all procedures that may generate dust or aerosols, use a certified chemical fume hood.[2][7]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are accessible.
-
Dispensing: Carefully weigh and dispense the chemical in a fume hood to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Post-Handling: Thoroughly wash all exposed skin after handling.[7] Decontaminate all work surfaces and equipment.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]
-
Keep away from strong oxidizing agents.[7]
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is mandatory for laboratory safety.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[9] For liquid spills, absorb with an inert material.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety officer.
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][10] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, call a physician.[2][10] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][9] |
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[2]
-
Do not allow the chemical to enter drains or waterways.[2]
Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. 1344046-13-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. store.sangon.com [store.sangon.com]
- 3. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. fishersci.com [fishersci.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
